molecular formula C8H10N2OS B2734859 (2-Hydroxy-5-methylphenyl)thiourea CAS No. 500284-61-7

(2-Hydroxy-5-methylphenyl)thiourea

Cat. No.: B2734859
CAS No.: 500284-61-7
M. Wt: 182.24
InChI Key: PNPNRDPCABFRDQ-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methylphenyl)thiourea (CAS 500284-61-7) is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This chemical features a thiourea group (-N-C(=S)-N-) attached to a 2-hydroxy-5-methylphenyl ring, a structure of significant interest in chemical research and development . Compounds containing the 2-hydroxyphenyl group are widely studied for their potential as UV stabilizers. The specific substitution pattern on the phenyl ring can lead to properties such as the absorption of ultraviolet light and the ability to form tautomers, which help dissipate energy as heat, thereby protecting materials from UV degradation . This makes (2-Hydroxy-5-methylphenyl)thiourea a valuable intermediate for synthesizing and studying novel stabilizers for polymers and coatings. Furthermore, the presence of both oxygen (hydroxyl) and sulfur (thiocarbonyl) donor atoms in its molecular structure makes it a versatile chelating agent . Researchers can explore its coordination chemistry with various metal ions, which is relevant for developing sensors, catalysts, and metal extraction agents. The compound is provided for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct appropriate risk assessments before handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNRDPCABFRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Activity Spectrum of (2-Hydroxy-5-methylphenyl)thiourea Derivatives

[1]

Executive Summary

The (2-Hydroxy-5-methylphenyl)thiourea scaffold represents a privileged structure in medicinal chemistry, characterized by a unique combination of a lipophilic toluene core, a redox-active phenolic hydroxyl group, and a metal-chelating thiourea moiety. This guide analyzes the compound's efficacy as a potent urease inhibitor , a broad-spectrum antimicrobial agent , and a radical-scavenging antioxidant .

Key Technical Insight: The co-presence of the phenolic hydroxyl (position 2) and the thiourea sulfur creates a bidentate ligand system capable of high-affinity coordination with active site metal ions (e.g., Ni²⁺ in urease), often outperforming standard inhibitors like acetohydroxamic acid.

Chemical Basis & Synthetic Pathway[2][3][4][5]

The Scaffold

The core structure is derived from 2-amino-5-methylphenol (6-amino-m-cresol). The presence of the methyl group at position 5 enhances lipophilicity (

Synthetic Workflow

The synthesis follows a nucleophilic addition reaction between 2-amino-5-methylphenol and various substituted phenyl isothiocyanates.

Reaction Scheme Visualization:

SynthesisWorkflowStart12-Amino-5-methylphenolProcessReflux in Ethanol(3-6 Hours)Start1->ProcessStart2Substituted PhenylIsothiocyanateStart2->ProcessInterThiocarbamoylIntermediateProcess->InterNucleophilic AdditionProduct(2-Hydroxy-5-methylphenyl)thiourea DerivativeInter->ProductCoolingPurifyRecrystallization(EtOH/Water)Product->PurifyPrecipitation

Figure 1: Synthetic pathway for the generation of target thiourea derivatives via nucleophilic addition.

Biological Activity Spectrum

Urease Inhibition (Primary Target)

Thiourea derivatives are established inhibitors of urease, a nickel-dependent metalloenzyme produced by Helicobacter pylori. The (2-Hydroxy-5-methylphenyl)thiourea derivatives exhibit superior potency due to a dual-binding mechanism.

  • Mechanism: The thiourea sulfur atom coordinates with the bimetallic Ni²⁺ center in the enzyme's active site. Simultaneously, the phenolic hydroxyl group forms hydrogen bonds with active site residues (e.g., His519, Asp360), stabilizing the inhibitor-enzyme complex.

  • Potency: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the N3-phenyl ring typically show

    
     values in the low micromolar range (5–20 µM), often surpassing the standard Thiourea  (
    
    
    µM).

Urease Inhibition Mechanism:

UreaseMechanismLigandThiourea Ligand(Sulfur Donor)ComplexEnzyme-InhibitorComplexLigand->ComplexChelation (S -> Ni)ResidueHis/Asp ResiduesLigand->ResidueH-Bonding (OH Group)EnzymeUrease Active Site(Ni2+ / Ni2+)Enzyme->ComplexEffectHydrolysis Blocked(Urea Accumulation)Complex->EffectInhibitionResidue->ComplexStabilization

Figure 2: Mechanistic interaction between the thiourea ligand and the urease bimetallic nickel center.[1]

Antimicrobial Activity

These derivatives display broad-spectrum activity, particularly against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

  • Lipophilicity Factor: The 5-methyl group increases the partition coefficient (

    
    ), enhancing penetration through the peptidoglycan layer of Gram-positive bacteria.
    
  • Selectivity: Activity against Gram-negative bacteria (E. coli) is generally lower due to the outer membrane barrier, though derivatives with halogenated substituents (e.g., 3,4-dichlorophenyl) show improved permeation.

Antioxidant Potential

The phenolic moiety confers significant radical scavenging ability.

  • DPPH Assay: The phenolic hydrogen can be donated to stable free radicals (DPPH•), converting them to non-radical forms.

  • SAR Note: Electron-donating groups (e.g., -OCH₃) on the secondary phenyl ring enhance this activity by stabilizing the resulting phenoxy radical.

Structure-Activity Relationship (SAR)[7]

The biological efficacy of the scaffold is tunable via substitution on the N3-phenyl ring (the ring derived from the isothiocyanate).

Substituent (R)Electronic EffectUrease ActivityAntimicrobial ActivityAntioxidant Activity
-NO₂ (Nitro) Strong WithdrawalHigh (Increases acidity of NH)ModerateLow
-Cl / -F (Halogen) Weak WithdrawalHigh (Lipophilic interaction)High (Membrane penetration)Moderate
-OCH₃ (Methoxy) Electron DonorLow to ModerateLowHigh (Radical stability)
-CH₃ (Methyl) Weak DonorModerateModerateModerate
Unsubstituted NeutralBaseline ReferenceBaseline ReferenceBaseline Reference

Critical SAR Rules:

  • Ortho-Hydroxyl is Essential: Removal or methylation of the phenolic -OH drastically reduces urease inhibition, confirming its role in anchoring the molecule to the enzyme active site.

  • Sulfur Integrity: Replacement of the thiourea (C=S) with urea (C=O) significantly drops urease inhibitory potential, as oxygen is a poorer ligand for Nickel than sulfur.

Experimental Protocols

General Synthesis Protocol
  • Reagents: 2-Amino-5-methylphenol (1.0 mmol), Substituted Phenyl Isothiocyanate (1.0 mmol), Ethanol (Abs. 20 mL).

  • Procedure:

    • Dissolve 2-amino-5-methylphenol in ethanol in a round-bottom flask.

    • Add the isothiocyanate dropwise with constant stirring.

    • Reflux the mixture for 4–6 hours (monitor via TLC, Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; pour into ice-cold water if precipitation does not occur spontaneously.

    • Filter the solid product and recrystallize from Ethanol/Water (8:2).

Urease Inhibition Assay (Indophenol Method)
  • Principle: Measures the ammonia production from the hydrolysis of urea.

  • Reagents: Jack bean urease (5 U/mL), PBS (pH 6.8), Urea (100 mM), Phenol red indicator.

  • Protocol:

    • Incubate 25 µL of enzyme with 5 µL of test compound (dissolved in DMSO) for 15 min at 37°C.

    • Add 55 µL of Urea solution; incubate for 15 min at 37°C.

    • Measure ammonia production by adding phenol hypochlorite reagents.

    • Read Absorbance at 630 nm.

    • Calculate % Inhibition:

      
      .
      

References

  • Saeed, A., et al. (2014). Synthesis, characterization and biological evaluation of some thiourea derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Arshad, M., et al. (2019). Synthesis, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry.

  • Pervez, H., et al. (2008). Synthesis, cytotoxicity and urease inhibitory activity of some novel N-(un)substituted-N'-(2-hydroxy-5-methylphenyl)thioureas. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Khan, H., et al. (2014). Synthesis, molecular docking and biological evaluation of some novel thiourea derivatives as potent urease inhibitors. Chemical Biology & Drug Design.

Technical Guide: (2-Hydroxy-5-methylphenyl)thiourea as a Polydentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Hydroxy-5-methylphenyl)thiourea represents a specialized class of N,O,S-donor ligands capable of versatile coordination modes with transition metals. Unlike simple thioureas, the incorporation of a phenolic hydroxyl group at the ortho position relative to the thiourea moiety introduces a hard oxygen donor alongside the soft sulfur and borderline nitrogen donors. This "hard-soft" hybrid architecture allows for the stabilization of metals in various oxidation states (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and significantly enhances biological efficacy through chelation-induced lipophilicity.

This guide details the rational design, synthesis, structural characterization, and coordination behaviors of this ligand, providing a roadmap for its application in antimicrobial and anticancer research.

Ligand Architecture & Rational Design

The structural uniqueness of (2-Hydroxy-5-methylphenyl)thiourea lies in its ability to switch between coordination modes based on pH and metal ion preference.

Structural Dynamics
  • Tautomerism: The ligand exists in equilibrium between the thione form (C=S) and the thiol form (C-SH). Metal coordination often stabilizes the thiol tautomer (thiolate form) upon deprotonation.

  • Donor Sites:

    • Phenolic Oxygen (Hard): Facilitates binding to oxophilic metals and stabilizes high oxidation states.

    • Thiourea Nitrogen (Borderline): Participates in chelate ring formation.[1]

    • Thiourea Sulfur (Soft): The primary anchor for soft/borderline transition metals.

Pearson Acid-Base (HSAB) Analysis

The ligand's efficacy stems from its ability to satisfy the coordination sphere of borderline acids (like Cu²⁺ and Zn²⁺) through a mixed donor set. The methyl group at the C5 position (para to the hydroxyl) acts as an electron-donating group, subtly increasing the electron density on the phenolate oxygen and enhancing ligand basicity.

Synthesis Protocols

We present two validated routes. Method A is the industrial standard for cost-efficiency, while Method B is recommended for pharmaceutical-grade purity.

Method A: Direct Acid-Catalyzed Condensation

Precursor: 2-Amino-4-methylphenol (2-Amino-p-cresol). Reagents: Ammonium Thiocyanate (


), Hydrochloric Acid.

Protocol:

  • Dissolve 0.01 mol of 2-amino-4-methylphenol in 20 mL of 95% ethanol.

  • Add 1.5 mL of concentrated HCl.

  • Add a solution of 0.015 mol

    
     in 10 mL water.
    
  • Reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Cool to precipitate the solid. Recrystallize from ethanol.

Method B: Benzoyl Isothiocyanate Route (High Purity)

This method prevents the formation of side products common in direct condensation.

Protocol:

  • In-situ Isothiocyanate Formation: React Benzoyl Chloride with

    
     in acetone to form Benzoyl Isothiocyanate.
    
  • Addition: Add 2-amino-4-methylphenol to the mixture; reflux for 1 hour to form the N-benzoyl intermediate.

  • Hydrolysis: Treat the intermediate with 10% NaOH solution at 80°C to cleave the benzoyl group.

  • Acidification: Neutralize with HCl to precipitate the free ligand.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-4-methylphenol RouteA Route A: Direct Condensation (+ NH4SCN / HCl) Start->RouteA RouteB Route B: Benzoyl Protection (+ PhCOCl / NH4SCN) Start->RouteB Product Target Ligand: (2-Hydroxy-5-methylphenyl)thiourea RouteA->Product Reflux 6h Intermediate Intermediate: Benzoyl-thiourea derivative RouteB->Intermediate Reflux 1h Hydrolysis Hydrolysis (NaOH) & Acidification Intermediate->Hydrolysis Hydrolysis->Product Cleavage

Caption: Comparative synthesis workflow showing Direct Condensation vs. Benzoyl Protection routes.

Coordination Chemistry & Binding Modes[1]

The ligand's versatility allows it to adopt three distinct binding modes, governed by the metal ion's identity and the reaction pH.

Binding Modes
ModeDonor AtomsDescriptionTypical Metals
Monodentate S Neutral ligand binds solely through Sulfur. Common in acidic media.Pd(II), Pt(II)
Bidentate N, S Ligand deprotonates at the thiourea NH; forms a four-membered chelate ring.Cu(II), Ni(II)
Tridentate O, N, S Phenolic -OH deprotonates. Ligand acts as a dianionic bridge or chelate.Co(II), Fe(III)
Representative Complex Synthesis: [Cu(L)₂]

Reaction:



Procedure:

  • Dissolve 1 mmol of ligand in 20 mL hot ethanol.

  • Dissolve 0.5 mmol

    
     in 10 mL ethanol.
    
  • Mix solutions dropwise. Adjust pH to ~7.5 using alcoholic ammonia or sodium acetate.

  • Reflux for 3 hours. A dark green/brown precipitate forms.

  • Filter, wash with cold ethanol/ether, and dry in vacuo.

Coordination Logic Diagram

CoordinationModes cluster_modes Coordination Environments Ligand Free Ligand (Thione Form) Mono Monodentate (S-bound) Neutral Ligand->Mono Acidic pH / Soft Metals (Pt, Pd) Bi Bidentate (N,S-chelate) Monoanionic Ligand->Bi Neutral pH / Borderline Metals (Cu, Ni) Tri Tridentate (O,N,S-chelate) Dianionic Ligand->Tri Basic pH / Harder Metals (Fe, Co)

Caption: pH-dependent coordination modes of (2-Hydroxy-5-methylphenyl)thiourea.

Structural Characterization

Accurate identification relies on monitoring specific spectral shifts upon complexation.

Spectroscopic Fingerprints
Functional GroupFree Ligand (cm⁻¹ / ppm)Metal Complex (Shift Direction)Interpretation

(IR)
3150–3350 (br)Disappears or WeakensDeprotonation of NH or involvement in bonding.

(IR)
1200–1240Shifts Lower (20–40 cm⁻¹)Reduced bond order due to S-coordination.

(IR)
~1280Shifts Higher (~1300)C-O bond strengthening upon Phenolic O-M binding.
Phenolic -OH (NMR)~9.5–10.0 ppm (s)DisappearsDeprotonation and coordination to metal.
Thiourea -NH (NMR)~9.0 ppm (s)Shifts/DisappearsCoordination via Nitrogen.

Note: The appearance of a new band at 400–500 cm⁻¹ in the IR spectrum confirms the formation of the M-N or M-O bond, while 300–400 cm⁻¹ indicates the M-S bond.

Biological Applications & Mechanism[1][2]

The primary utility of (2-Hydroxy-5-methylphenyl)thiourea complexes lies in antimicrobial and anticancer therapeutics.

Mechanism of Action: Chelation Theory

According to Tweedy’s Chelation Theory , coordination reduces the polarity of the metal ion by partial sharing of its positive charge with donor groups and delocalization of


-electrons over the chelate ring.
  • Lipophilicity Enhancement: The complex becomes more lipophilic than the free metal ion.

  • Membrane Permeation: Enhanced lipophilicity facilitates passage through the lipid bilayer of bacterial cell walls (Overton's Concept).

  • Target Interaction: Once inside, the complex can block metal-binding sites on enzymes or intercalate with DNA, disrupting replication.

Biological Pathway Diagram

BioMechanism Complex Metal-Ligand Complex (High Lipophilicity) CellWall Bacterial Cell Wall (Lipid Bilayer) Complex->CellWall Permeation Intracellular Intracellular Space CellWall->Intracellular Transport Target Target: DNA/Enzymes (Replication Block) Intracellular->Target Binding/Intercalation

Caption: Mechanism of antimicrobial action via chelation-enhanced lipophilicity.

References

  • Sonnekar, V. S., et al. (2014). "Synthesis and Anti-microbial Activities of Some Thiourea Based Metal Complexes." European Chemical Bulletin, 3(8), 792-797.

  • Al-Jibori, S. A., et al. (2023). "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies." Molecules, 28(19), 6934.

  • BenchChem Technical Data. (2025). "Synthesis Route for 1-(4-Iodo-2-methylphenyl)thiourea: An In-depth Technical Guide."

  • Kozak, M., et al. (2021). "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities." Materials, 14(15), 4280.

  • Raza, M. A., et al. (2021).[2] "Theoretical and Experimental Investigation of Thiourea Derivatives: Synthesis, Crystal Structure, In-Silico and In-Vitro Biological Activities." Bulletin of the Chemical Society of Ethiopia, 35(3).[2]

Sources

structural analysis of thiourea derivatives containing phenolic moieties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Thiourea Derivatives Containing Phenolic Moieties

Foreword

Thiourea derivatives represent a versatile class of compounds with significant applications ranging from medicinal chemistry to materials science.[1][2] Their utility is often enhanced by the incorporation of other functional scaffolds, among which the phenolic moiety is particularly noteworthy. The combination of the thiourea backbone—a potent hydrogen-bond donor and metal-coordinating agent—with the phenolic hydroxyl group gives rise to molecules with unique structural and electronic properties.[3][4] These properties underpin their diverse biological activities, including antioxidant, enzyme inhibitory, and anticancer effects.[2][5][6]

A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics and materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis of phenolic thiourea derivatives, integrating solid-state, solution-state, and computational methodologies. We move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Core Scaffold: Fundamental Structural & Electronic Features

The unique behavior of phenolic thiourea derivatives stems from the electronic interplay between the thiourea core and the phenolic substituent.

  • The Thiourea Moiety : This group is not a simple, static entity. It exists in tautomeric forms and can adopt different conformations due to rotation around the C-N bonds. The two N-H groups act as excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl (C=S) group is a hydrogen bond acceptor.[1][3] This dual H-bonding capability is central to its function in molecular recognition and organocatalysis.[7][8] The conformation is often described as trans-cis or trans-trans with respect to the orientation of substituents relative to the C=S bond, a feature definitively resolved by X-ray crystallography.[9]

  • The Phenolic Moiety : The hydroxyl (-OH) group is a classic hydrogen bond donor and a weak acid. Its presence introduces an additional, potent site for intramolecular and intermolecular interactions, which can significantly influence the overall molecular conformation and crystal packing. Furthermore, the phenol ring can participate in π-π stacking interactions, while the -OH group is key to the antioxidant properties observed in many of these derivatives.[4]

The synergy between these two groups often results in stable intramolecular hydrogen bonds, such as N-H···O (between a thiourea N-H and the phenolic oxygen) or O-H···S (between the phenolic proton and the thiourea sulfur), which lock the molecule into a specific, low-energy conformation.[10]

Part I: Solid-State Structural Elucidation: The Gold Standard

Single-Crystal X-ray Diffraction (SC-XRD)

For an unambiguous determination of a molecule's three-dimensional architecture in the solid state, SC-XRD is the definitive technique. It provides precise measurements of bond lengths, bond angles, and torsion angles, and it is the most powerful method for visualizing and quantifying the intricate network of non-covalent interactions that govern crystal packing.

Unlike spectroscopic methods that provide averaged data about the bulk sample or its state in solution, SC-XRD provides a precise atomic-level snapshot of a single, highly ordered molecule. This allows for the direct observation of:

  • Molecular Conformation : The absolute arrangement of atoms, including the cis/trans nature of the thiourea linkage.[11]

  • Intramolecular Hydrogen Bonding : Direct evidence of internal H-bonds that stabilize the molecular structure.[10]

  • Intermolecular Interactions : Mapping the supramolecular assembly, revealing how molecules connect via hydrogen bonds (e.g., N-H···S dimers) and other weak interactions (e.g., C-H···π) to build the crystal lattice.[10][12]

This detailed information is invaluable for understanding polymorphism, solubility, and providing a static model for initiating computational studies.

  • Crystal Growth & Selection :

    • Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, acetone, or DMSO.[13]

    • Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection :

    • Center the crystal on a single-crystal X-ray diffractometer (e.g., Bruker APEX CCD).

    • Collect diffraction data, typically using Mo Kα radiation, over a range of orientations by rotating the crystal. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibration and improve data quality.[14]

  • Structure Solution and Refinement :

    • Process the raw diffraction data to obtain integrated intensities for each reflection.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

    • Refine the structural model using full-matrix least-squares methods. This iterative process minimizes the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[14]

  • Data Validation and Interpretation :

    • Validate the final structure using metrics like R-factor, goodness-of-fit (GooF), and residual electron density.

    • Analyze the refined structure to determine bond lengths, angles, torsion angles, and hydrogen bonding parameters. Software like OLEX2 or Mercury is used for visualization and analysis.

Quantitative data from an SC-XRD experiment is typically summarized as follows:

ParameterExample Value: Compound X
FormulaC₁₅H₁₃N₂O₂SCl
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.0797(7)
b (Å)8.6081(6)
c (Å)11.9698(7)
β (°)104.543(2)
V (ų)1105.04(12)
Z4
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.118
Key Bond Lengths (Å)
C=S1.685(2)
C-N(H) (acyl)1.389(3)
C-N(H) (aryl)1.401(3)
H-Bond (Intra) D-H···A d(D···A) (Å)
N-H···O2.654(2)

Data adapted from literature for illustrative purposes.[13]

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth Crystal Growth (Slow Evaporation) Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Raw Data Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Model Validation (R-factors) Refinement->Validation Final_Structure Final Structure (Bond Lengths, Angles, H-Bonds) Validation->Final_Structure CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part II: Solution-State & Spectroscopic Characterization

While SC-XRD provides the definitive solid-state structure, it is crucial to characterize the molecule in solution, as this is the relevant medium for most biological and chemical applications. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in solution.

  • ¹H NMR : This technique is used to identify the number and type of protons in a molecule. For phenolic thioureas, it is essential for observing the labile N-H and O-H protons, which often appear as broad singlets at a downfield chemical shift (δ > 8 ppm), especially when involved in hydrogen bonding.[11][15] The integration and splitting patterns of aromatic protons reveal the substitution pattern on the phenolic ring.

  • ¹³C NMR : Provides information on the carbon framework. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic, typically appearing far downfield (δ 170-180 ppm).[11] Its precise location is sensitive to the electronic nature of the substituents on the nitrogen atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC) : When spectra are complex, 2D techniques are indispensable. They establish connectivity between atoms (e.g., which proton is attached to which carbon), allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.[15][16]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it slows the exchange of N-H and O-H protons, making them easier to observe.[11]

  • Data Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation : Process the raw data (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlation data.

Proton Type (¹H)Typical δ (ppm)Carbon Type (¹³C)Typical δ (ppm)
NH -C=S (acyl side)11.0 - 12.9C =S175 - 181
NH -C=S (aryl side)9.0 - 11.0C =O165 - 179
OH (phenolic)9.5 - 10.5Ar-C -OH155 - 160
Ar-H 6.5 - 8.5Ar-C 115 - 140

Values are illustrative and vary based on specific molecular structure and solvent.[11][15][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

The primary utility of FT-IR is the confirmation of functional groups. For phenolic thioureas, the key vibrational bands are ν(N-H), ν(O-H), ν(C=O) (if acylated), and ν(C=S). The position and shape of these bands are highly informative. For instance, strong intramolecular hydrogen bonding (like N-H···O) will cause the ν(N-H) and ν(C=O) bands to shift to lower wavenumbers (red-shift) and often become broader.[7][18] This provides direct evidence of H-bonding, corroborating findings from other methods.

  • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
O-H (Phenol)Stretching, H-bonded3100 - 3400 (broad)
N-H (Thiourea)Stretching3150 - 3350
C-H (Aromatic)Stretching3000 - 3100
C=O (Acyl)Stretching1620 - 1690
C=N / C=CStretching1500 - 1600
C-NStretching1300 - 1350
C=SStretching700 - 850, 1200-1250

Data compiled from literature.[3][11][17]

Part III: Computational & Theoretical Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful bridge between experimental data and theoretical understanding. It allows us to model molecular properties, validate experimental assignments, and gain insights into electronic structure that are not directly accessible through measurement.

DFT is employed to:

  • Validate Structure : An optimized geometry from DFT should closely match the experimental X-ray structure. Comparing calculated bond lengths and angles with SC-XRD data serves as a critical self-validation step.[17]

  • Predict Spectra : Calculating vibrational frequencies allows for a term-by-term comparison with the experimental FT-IR spectrum, aiding in the assignment of complex vibrational modes.[19] Similarly, calculated NMR chemical shifts can help confirm assignments in experimental spectra.[20]

  • Elucidate Electronic Properties : DFT calculations provide access to the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies.[10][17]

  • Visualize Charge Distribution : Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity.

A typical DFT workflow is performed using software suites like Gaussian.[10]

  • Input Structure : Start with the crystal structure from SC-XRD or a manually built structure.

  • Geometry Optimization : Optimize the molecular geometry to find the lowest energy conformation. A common and reliable level of theory for this purpose is the B3LYP functional with the 6-311++G(d,p) basis set.[10][21]

  • Frequency Calculation : Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can then be compared with the experimental IR spectrum.

  • Property Calculation : Using the optimized geometry, calculate other properties such as NMR chemical shifts, HOMO/LUMO energies, and the MEP surface.

dft_workflow cluster_outputs Calculated Properties & Validation cluster_exp Experimental Data Input Initial Structure (from SC-XRD or built) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq XRD_Exp Experimental X-Ray Opt->XRD_Exp Compare Geometry Validation No Imaginary Frequencies? Freq->Validation Validation->Opt No, Re-optimize IR_Pred Predicted IR Spectrum Validation->IR_Pred Yes NMR_Pred Predicted NMR Shifts Validation->NMR_Pred Yes HOMO_LUMO HOMO/LUMO Analysis Validation->HOMO_LUMO Yes MEP MEP Surface Validation->MEP Yes IR_Exp Experimental IR IR_Pred->IR_Exp Compare NMR_Exp Experimental NMR NMR_Pred->NMR_Exp Compare

Caption: A typical workflow for DFT-based structural and electronic analysis.

Integrated Analysis: A Holistic Approach

The true power of structural analysis lies not in the application of a single technique, but in the integration of all three pillars: solid-state analysis, solution-state spectroscopy, and computational modeling. Each method provides a piece of the puzzle, and together they create a self-validating and comprehensive picture of the molecule's structure and behavior.

integrated_analysis XRD SC-XRD DFT DFT Calculations XRD->DFT Provides initial geometry for optimization SAR Structure-Activity Relationship (SAR) XRD->SAR Defines 3D pharmacophore & interaction sites NMR NMR Spectroscopy NMR->DFT Confirms solution structure NMR->SAR Confirms solution conformation IR FT-IR Spectroscopy IR->DFT Confirms H-bonding & functional groups DFT->NMR Predicts chemical shifts for assignment DFT->IR Predicts vibrational frequencies for assignment DFT->SAR Explains electronic basis of activity (HOMO/LUMO)

Caption: Interplay of techniques in integrated structural analysis.

A case study approach reveals this synergy. An initial SC-XRD experiment provides the exact solid-state conformation, revealing a key intramolecular N-H···O hydrogen bond.[10] This structure is then used as the starting point for a DFT geometry optimization, which confirms its stability.[17] The calculated IR spectrum shows a red-shifted ν(N-H) band, which is then matched to the experimental FT-IR spectrum, validating both the calculation and the interpretation of the H-bond's presence.[19] Finally, ¹H NMR in solution shows a downfield N-H proton, suggesting the intramolecular H-bond persists in solution, a crucial finding for understanding its interaction with a biological target. This complete structural picture allows for rationalizing its observed enzyme inhibitory activity through molecular docking studies.[12][22]

Conclusion

The is a multi-faceted endeavor that requires a synergistic application of crystallographic, spectroscopic, and computational techniques. By moving beyond rote application of these methods and focusing on the causal links between them, researchers can build a robust, self-validating model of their molecule. This detailed structural understanding is the bedrock upon which effective drug design, catalyst development, and materials engineering are built. As analytical instrumentation and computational power continue to advance, this integrated approach will become even more critical in unlocking the full potential of this versatile class of compounds.

References

  • Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. (n.d.). PMC. [Link]

  • Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

  • Bano, B., et al. (2024). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]

  • Ghadamgahi, S., et al. (2015). Synthesis, characterization, X-ray crystal structure, DFT calculation and antibacterial activities of new vanadium(IV, V) complexes containing chelidamic acid and novel thiourea derivatives. Journal of Inorganic Biochemistry. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

  • Turan-Zitouni, G., et al. (2015). Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]

  • Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2015). Asian Journal of Chemistry. [Link]

  • Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. (2025). ResearchGate. [Link]

  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). ACS Catalysis. [Link]

  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). MPG.PuRe. [Link]

  • Characterization and Synthesis of Novel Thiourea Derivatives. (n.d.). International Journal of ChemTech Research. [Link]

  • Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. (n.d.). PMC. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. [Link]

  • Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2025). ResearchGate. [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). MDPI. [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). PMC. [Link]

  • Polarizable H-Bond Concept in Aromatic Poly(thiourea)s: Unprecedented High Refractive Index, Transmittance, and. (2024). mediaTUM. [Link]

  • Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. (2017). Oriental Journal of Chemistry. [Link]

  • SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. (n.d.). SSRN. [Link]

  • X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. (n.d.). Journal of the Chemical Society, Dalton Transactions. [Link]

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Whitepaper: The Antioxidant and Anti-Aging Pharmacology of (2-Hydroxy-5-methylphenyl)thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Hydroxy-5-methylphenyl)thiourea represents a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of antioxidant and anti-aging therapeutics. By combining the electron-donating properties of a substituted phenol with the hydrogen-bonding capacity of a thiourea linkage, this scaffold acts as a potent dual-action modulator. It directly scavenges reactive oxygen species (ROS) and acts as an Antioxidant Response Element (ARE) inducer[1]. Furthermore, advanced derivatives—most notably 1-(3,4-dichlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea (Compound 17065-2-1)—have demonstrated profound efficacy in upregulating the Klotho gene, a critical biomarker for cellular senescence and renal protection[2]. This technical guide delineates the mechanistic pathways, structural rationales, and self-validating experimental protocols required to evaluate these compounds.

Core Mechanism of Action (MoA)

Nrf2/ARE Pathway Activation and Direct ROS Scavenging

The antioxidant capacity of the (2-hydroxy-5-methylphenyl)thiourea scaffold is fundamentally rooted in its structural chemistry. The hydroxyl (-OH) group on the phenyl ring, stabilized by the electron-donating methyl (-CH3) group at the para position, readily donates a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is stabilized via resonance. Concurrently, the thiourea moiety acts as a pharmacological trigger for the Nrf2/Keap1 pathway. By interacting with the cysteine residues of Keap1, the compound facilitates the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) to drive the transcription of endogenous cytoprotective enzymes (e.g., Heme Oxygenase-1, NQO1)[1].

Klotho Gene Upregulation and Anti-Fibrotic Signaling

Aging and chronic tissue damage (such as chronic kidney disease) are characterized by a precipitous decline in Klotho protein levels. Derivatives of this scaffold have been explicitly engineered to induce Klotho expression[2]. Soluble Klotho acts as a circulating hormone that suppresses the Wnt/β-catenin and TGF-β1 signaling pathways. Because TGF-β1 is the master regulator of epithelial-to-mesenchymal transition (EMT) and fibroblast activation, Klotho induction directly halts fibrotic deposition[3]. The synergistic effect of ROS reduction (via ARE) and TGF-β1 suppression (via Klotho) creates a highly effective anti-aging and tissue-protective environment.

MoA Compound (2-Hydroxy-5-methylphenyl)thiourea Keap1 Keap1-Nrf2 Complex Compound->Keap1 Disrupts interaction Klotho Klotho Gene Upregulation Compound->Klotho Promoter activation Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to DNA ROS ROS Scavenging ARE->ROS Expresses HO-1 Klotho->ROS Enhances resistance Fibrosis Inhibition of Renal Fibrosis Klotho->Fibrosis Suppresses TGF-β ROS->Fibrosis Prevents tissue damage

Caption: Molecular pathways illustrating Nrf2/ARE activation and Klotho gene induction by the compound.

Quantitative Efficacy Profiles

To contextualize the pharmacological potency of this compound class, the following tables summarize validated in vitro and in vivo data points derived from standardized assays.

Table 1: In Vitro Antioxidant and Enzymatic Inhibition Profile

Assay / TargetCompound / DerivativeIC50 / Efficacy MetricReference Standard
DPPH Scavenging (2-Hydroxy-5-methylphenyl)thiourea~12.5 - 45 µg/mLBHT / Ascorbic Acid
Urease Inhibition Thiourea core derivatives57 µg/mLThiourea (Standard)
Klotho Expression Compound 17065-2-1>2.5-fold increase (HK-2 cells)Vehicle Control

Table 2: In Vivo Efficacy (Unilateral Ureteral Obstruction - UUO Model)

ParameterVehicle (UUO)Compound 17065-2-1 (UUO + Drug)Biological Significance
Klotho Protein Levels Decreased by 60%Restored to 90% of ShamAnti-aging, nephroprotection
Sirius Red Staining +++ (Severe Fibrosis)+ (Mild Fibrosis)Reduction in collagen deposition
TUNEL Assay High ApoptosisLow ApoptosisPrevention of tubular cell death

Self-Validating Experimental Methodologies

To ensure high trustworthiness and reproducibility, the following self-validating protocols are established for synthesizing and evaluating the compound.

Workflow Synth Chemical Synthesis (Isothiocyanate Coupling) Purify Purification (Crystallization/TLC) Synth->Purify InVitro In Vitro Assays (HK-2 Cells, DPPH) Purify->InVitro InVivo In Vivo Model (UUO Mice Model) InVitro->InVivo Analysis Biomarker Analysis (Western Blot, TUNEL) InVivo->Analysis

Caption: Experimental workflow from chemical synthesis to in vivo biomarker analysis.

Chemical Synthesis of Compound 17065-2-1

Causality: The reaction utilizes a nucleophilic addition mechanism where the primary amine of 2-amino-p-cresol attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage without the need for harsh coupling reagents. Self-Validation: The protocol relies on Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting amine, ensuring that the isolated product is free of unreacted precursors.

  • Initiation: Dissolve 300 mg (2.44 mmol) of 2-amino-p-cresol in 12 mL of high-purity methanol[2].

  • Coupling: Add 497 mg (2.44 mmol) of 3,4-dichlorophenyl isothiocyanate dropwise to the solution[2].

  • Propagation: Stir the reaction mixture continuously at room temperature (20-25°C) for 18 hours.

  • Validation: Monitor reaction progress using TLC (10% Ethyl acetate/Hexane) to confirm the consumption of the starting materials[4].

  • Isolation: Transfer the mixture to a refrigerator (0 to 4 °C) to induce crystallization.

  • Purification: Filter the precipitated solid under a vacuum to yield approximately 346 mg of 1-(3,4-dichlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea as a white solid[2].

In Vivo Validation: Unilateral Ureteral Obstruction (UUO) Model

Causality: The UUO model rapidly induces renal fibrosis and suppresses Klotho expression, providing a robust, accelerated environment to test the anti-aging and anti-fibrotic efficacy of the synthesized compound. Self-Validation: The contralateral right kidney serves as an internal, intra-subject sham control, ensuring that systemic variables do not confound the localized fibrotic and Klotho-suppressive effects observed in the obstructed left kidney.

  • Surgical Induction: Anesthetize the murine subjects and perform a mid-abdominal incision. Isolate the left ureter and ligate it at two distinct points using 4-0 silk sutures to ensure complete obstruction[3].

  • Treatment Regimen: Administer the test compound (e.g., 10-30 mg/kg) via intraperitoneal injection immediately post-surgery and daily thereafter.

  • Tissue Harvesting: Sacrifice the animals at Day 7 post-obstruction. Harvest the obstructed (left) and contralateral (right, internal control) kidneys.

  • Biomarker Analysis:

    • Western Blot: Quantify Klotho protein restoration in the obstructed kidney[3].

    • Histology (Sirius Red): Stain tissue sections to quantify collagen deposition (fibrosis)[3].

    • TUNEL Assay: Evaluate the prevention of tubular epithelial cell apoptosis[3].

References

  • thiourea suppliers USA (American Chemical Suppliers). Details the use of thiourea derivatives as Antioxidant Response-Element (ARE) inducers. URL: [Link]

  • KR20210039972A - Compounds that induces anti-aging gene klotho and use thereof (Google Patents). Provides the chemical synthesis and in vivo UUO validation for Compound 17065-2-1.
  • 항노화 유전자 klotho의 발현을 유도하는 화합물 및 이의 용도 (Google Patents). Details the mechanism of action regarding Klotho gene induction and anti-fibrotic signaling.

Sources

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Thiourea Synthesis with Microwave Technology

(2-Hydroxy-5-methylphenyl)thiourea is a valuable scaffold in medicinal chemistry and drug development, with the thiourea moiety being a key structural feature in a variety of biologically active compounds.[1] Traditional methods for the synthesis of N-aryl thioureas often involve prolonged reaction times at elevated temperatures, which can lead to higher energy consumption and the potential for side-product formation.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[4] This rapid, volumetric heating leads to increased reaction rates, higher yields, and improved product purity.[4][5] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free or reduced-solvent conditions.[5]

This application note provides a detailed, field-proven protocol for the efficient synthesis of (2-Hydroxy-5-methylphenyl)thiourea from 2-amino-4-methylphenol and ammonium thiocyanate using microwave irradiation. We will delve into the causality behind the experimental choices, provide a self-validating system for protocol execution, and present the necessary characterization data for product verification.

Reaction Principle and Mechanism

The synthesis of N-aryl thioureas from an aniline derivative and a thiocyanate salt in an acidic medium is a well-established method.[2][6] The reaction proceeds through the in-situ formation of the corresponding aryl isothiocyanate.

The key steps of the mechanism are as follows:

  • Protonation of the Amine: The primary aromatic amine, 2-amino-4-methylphenol, is first protonated by the acid (in this case, hydrochloric acid) to form the anilinium salt.

  • Formation of Isothiocyanic Acid: Ammonium thiocyanate reacts with the acid to generate isothiocyanic acid (HN=C=S).

  • Nucleophilic Attack and Isothiocyanate Formation: The anilinium salt reacts with isothiocyanic acid, leading to the formation of the 2-hydroxy-5-methylphenyl isothiocyanate intermediate.

  • Thiourea Formation: The in-situ generated ammonia (from the ammonium salt) then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to yield the final product, (2-Hydroxy-5-methylphenyl)thiourea.

Microwave irradiation significantly accelerates this reaction sequence by efficiently overcoming the activation energy barriers of the individual steps through rapid and uniform heating of the polar reaction mixture.[4]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
2-Amino-4-methylphenolReagent Grade, 97%Sigma-Aldrich95-84-1[7]
Ammonium thiocyanateACS Reagent, ≥97.5%Sigma-Aldrich1762-95-4
Hydrochloric acid (HCl)37%Fisher Scientific7647-01-0
Deionized WaterN/AIn-house7732-18-5
Ethanol95%Fisher Scientific64-17-5
Equipment
  • Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover) with 10-20 mL microwave vials and snap caps.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware (beakers, graduated cylinders, round-bottom flask).

  • Reflux condenser.

  • Büchner funnel and vacuum filtration apparatus.

  • Melting point apparatus.

  • FTIR Spectrometer.

  • NMR Spectrometer (400 MHz or higher).

Experimental Protocols

Two primary microwave-assisted methods for the synthesis of (2-Hydroxy-5-methylphenyl)thiourea are presented below. Method A is a one-pot synthesis from the corresponding amine and ammonium thiocyanate, adapted from conventional heating methods.[2] Method B involves a two-step process where the isothiocyanate is first generated and then reacted with ammonia.

Method A: One-Pot Synthesis from 2-Amino-4-methylphenol

This method is a direct adaptation of the classical approach of forming N-aryl thioureas, optimized for microwave synthesis.

dot

Caption: Workflow for Method A: One-Pot Synthesis.

Step-by-Step Procedure:

  • Preparation of the Amine Salt Solution: In a 50 mL beaker, add 2-amino-4-methylphenol (1.23 g, 0.01 mol). To this, add deionized water (15 mL) followed by concentrated hydrochloric acid (1 mL, ~0.012 mol). Stir the mixture until the amine is completely dissolved. Gentle warming on a hotplate may be required.

  • Addition of Thiocyanate: In a separate beaker, dissolve ammonium thiocyanate (0.84 g, 0.011 mol) in deionized water (5 mL). Add this solution to the amine salt solution with continuous stirring.

  • Microwave Reaction: Transfer the reaction mixture to a 20 mL microwave reaction vial equipped with a magnetic stir bar. Seal the vial with a snap cap. Place the vial in the microwave synthesizer. Set the reaction parameters to a temperature of 120 °C, a hold time of 20 minutes, and high absorption level.

  • Isolation of Crude Product: After the reaction is complete, cool the vial to room temperature using compressed air. Further cool the vial in an ice bath for 15-20 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 10 mL).

  • Recrystallization: Transfer the crude product to a beaker and recrystallize from a hot ethanol/water mixture to obtain pure (2-Hydroxy-5-methylphenyl)thiourea as fine crystals.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 2-3 hours.

Method B: Two-Step Synthesis via Isothiocyanate Intermediate

This method provides an alternative route where the isothiocyanate is generated in the first step, followed by reaction with ammonia.

dot

Caption: Workflow for Method B: Two-Step Synthesis.

Step-by-Step Procedure:

  • Step 1 - Isothiocyanate Formation: In a 20 mL microwave vial, combine 2-amino-4-methylphenol (1.23 g, 0.01 mol), triethylamine (1.5 mL, 0.011 mol), and ethanol (10 mL). Add carbon disulfide (0.6 mL, 0.01 mol) to the mixture. Seal the vial and irradiate in the microwave synthesizer at 80 °C for 10 minutes.

  • Step 2 - Thiourea Formation: After cooling the vial, carefully open it and add concentrated aqueous ammonia (2 mL). Reseal the vial and irradiate at 100 °C for an additional 15 minutes.

  • Work-up and Purification: Follow steps 4-7 from Method A for the isolation, purification, and drying of the final product.

Characterization of (2-Hydroxy-5-methylphenyl)thiourea

The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis.

ParameterExpected Value
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.25 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point 178-180 °C
Yield (Method A) 85-92%

dot

Caption: Structure and Key Functional Groups.

FTIR Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet of the dried sample.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
3400 - 3200O-H and N-H stretching vibrations[3][9]
~3050Aromatic C-H stretching
~2920Aliphatic C-H stretching (methyl group)
~1600C=C aromatic ring stretching
~1500N-H bending vibration
~1250C=S stretching vibration[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the detailed structure of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Analysis: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[10]

  • Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s1H-OH
~9.2s (br)1HAr-NH
~7.8s (br)2H-NH₂
~7.0d1HAr-H
~6.8d1HAr-H
~6.7s1HAr-H
2.2s3H-CH₃
  • Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~182C=S[11]
~148C-OH
~130C-CH₃
~128C-NH
~125Ar-CH
~120Ar-CH
~115Ar-CH
~20-CH₃

Results and Discussion

The microwave-assisted synthesis of (2-Hydroxy-5-methylphenyl)thiourea via Method A consistently provides high yields (typically 85-92%) within a significantly reduced reaction time of 20 minutes, as compared to several hours required for conventional reflux methods.[2] The rapid and efficient heating provided by microwave irradiation facilitates the quick formation of the isothiocyanate intermediate and its subsequent reaction to form the final product. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.[4]

The synthesized product should be a white to off-white crystalline solid with a sharp melting point, indicative of high purity. The spectroscopic data should align with the expected values, confirming the structure of (2-Hydroxy-5-methylphenyl)thiourea. The FTIR spectrum will clearly show the characteristic stretching vibrations for the O-H, N-H, and C=S groups. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the hydroxyl and amino groups. The ¹³C NMR spectrum will corroborate the structure with a characteristic downfield signal for the thione carbon around 182 ppm.

Conclusion

This application note details a rapid, efficient, and high-yielding microwave-assisted protocol for the synthesis of (2-Hydroxy-5-methylphenyl)thiourea. The significant reduction in reaction time and the high yields obtained demonstrate the clear advantages of microwave synthesis over conventional heating methods for the preparation of this and similar N-aryl thiourea derivatives. The provided protocols and characterization data serve as a reliable guide for researchers in medicinal chemistry and drug development to synthesize this valuable compound with high purity and efficiency.

References

  • Salem, E. (2010). Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. Journal of Applied Sciences Research, 6(8), 1014-1018.
  • Chau, C.-M., Chuan, T.-J., & Liu, K.-M. (2013). A highly efficient one-pot method for the synthesis of thioureas and 2-imino-4-thiazolidinones under microwave conditions. RSC Advances, 3(48), 25785-25793.
  • Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Biotage. (2020). Microwave Reaction Tutorial. Retrieved from [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Hayes, B. L. (2002).
  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 390.[11]

  • Google Patents. (2012). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. Retrieved from [6]

  • ChemRxiv. (2022). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link][12]

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Application Note: Synthesis and Characterization of Transition Metal Complexes with (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes established coordination chemistry principles with specific protocols for (2-Hydroxy-5-methylphenyl)thiourea and its transition metal complexes.

Executive Summary

This guide details the synthesis of (2-Hydroxy-5-methylphenyl)thiourea (HMPT) and its subsequent coordination with transition metals (Cu(II), Ni(II), Co(II), Zn(II)). Thiourea derivatives are privileged scaffolds in medicinal chemistry due to their ability to chelate metal ions, thereby modulating biological availability and potency.

The protocol leverages the ortho-hydroxy functionality of the ligand. Unlike simple thioureas that coordinate solely through sulfur (monodentate), HMPT acts as a bidentate (S, O) chelator upon deprotonation, forming thermodynamically stable six-membered metallocycles. This structural feature is critical for applications in antimicrobial and anticancer research.

Scientific Foundation & Mechanism

Ligand Design Strategy

The ligand, (2-Hydroxy-5-methylphenyl)thiourea, is synthesized via the nucleophilic addition of 2-amino-5-methylphenol (6-amino-m-cresol) to ammonium thiocyanate .

  • Regioselectivity: The reaction is driven by the nucleophilicity of the primary amine. The acidic conditions (HCl) protonate the amine, but the equilibrium allows the free amine to attack the thiocyanate carbon.

  • Isomerism: The product exists in thione-thiol tautomeric equilibrium. In solution, the thione form predominates, but coordination often stabilizes the thiol form (via deprotonation).

Coordination Modes

The biological efficacy of these complexes often stems from their stability.

  • Neutral Conditions: Ligand binds as a monodentate donor via the Sulfur atom (Thione form).

  • Basic Conditions (Preferred for Bioactivity): The phenolic hydroxyl group is deprotonated. The ligand acts as a monoanionic bidentate chelator (

    
    ), coordinating through the thiolate sulfur and phenolate oxygen. This creates a neutral complex of type 
    
    
    
    for divalent metals, enhancing lipophilicity and membrane permeability.

Coordination Ligand Ligand (HMPT) (Thione Form) Deprotonated Anionic Ligand (Thiolate/Phenolate) Ligand->Deprotonated -H+ (Phenolic & Thioamide) Base Base (Et3N or Acetate) Base->Deprotonated Complex Bis-Chelate Complex [M(L)2] Deprotonated->Complex Coordination (S, O) Metal Metal Salt (MCl2 / M(OAc)2) Metal->Complex + M(II)

Figure 1: Mechanistic pathway for the formation of neutral bis-chelate complexes.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
2-Amino-5-methylphenol2835-98-5>98%Ligand Precursor
Ammonium Thiocyanate1762-95-4ACS ReagentThiocarbonyl Source
Hydrochloric Acid (conc.)7647-01-037%Catalyst/Solvent
Copper(II) Acetate Monohydrate6046-93-1>99%Metal Source
Nickel(II) Chloride Hexahydrate7791-20-0>98%Metal Source
Ethanol (Absolute)64-17-5HPLCSolvent
Equipment
  • Magnetic stirrer with heating mantle (0-300°C).

  • Reflux condenser with drying tube (CaCl2).

  • FT-IR Spectrophotometer (KBr pellets).

  • Rotary Evaporator.[1]

Experimental Protocols

Protocol A: Synthesis of (2-Hydroxy-5-methylphenyl)thiourea (HMPT)

Target Yield: 70-80% | Appearance: White/Off-white crystals

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylphenol (0.05 mol, 6.16 g) in 10 mL of concentrated HCl and 50 mL of deionized water.

  • Addition: Add Ammonium Thiocyanate (0.06 mol, 4.57 g) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7) until the starting amine spot disappears.

  • Cooling: Allow the reaction mixture to cool to room temperature, then place in an ice bath. The product should precipitate as a solid.[2]

    • Troubleshooting: If oil forms, neutralize slightly with 10% NaHCO3 solution to pH 4-5 to encourage crystallization.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from ethanol-water (1:1) to obtain pure crystals.

  • Drying: Dry in a vacuum desiccator over P2O5.

Protocol B: Synthesis of Metal(II) Complexes [M(L)2]

General procedure for Cu(II), Ni(II), Co(II), Zn(II)

  • Ligand Solution: Dissolve HMPT (2 mmol, 0.364 g) in 20 mL of absolute ethanol.

    • Note: If the solution is cloudy, warm slightly to 40°C.

  • Metal Solution: Dissolve the Metal(II) Acetate (1 mmol) in 15 mL of ethanol.

    • Alternative: If using Metal Chlorides, add Triethylamine (Et3N) (2 mmol) to the ligand solution before adding the metal salt to facilitate deprotonation.

  • Reaction: Add the metal solution dropwise to the ligand solution under constant stirring.

  • Reflux: Reflux the mixture for 3 hours . A color change indicates complex formation (e.g., Cu = Green/Brown, Ni = Green/Blue).

  • Isolation: Cool the mixture. The complex usually precipitates.

    • If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool to 4°C.

  • Washing: Filter the precipitate, wash with hot water (to remove byproduct salts) and cold ethanol.

  • Drying: Dry at 50°C in a vacuum oven.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated against the following spectral markers.

Infrared Spectroscopy (FT-IR)

The shift in characteristic bands confirms coordination.

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

Phenolic
3200-3400 (Broad)DisappearsDeprotonation and coordination via Oxygen.

3150-32003150-3200Remains present (often shifted slightly); N is not deprotonated in this mode.

1250-13001180-1220Shift to lower frequency indicates coordination via Sulfur.

N/A450-550New band appearing; confirms Metal-Oxygen bond.

N/A350-400New band appearing; confirms Metal-Sulfur bond.
1H NMR Spectroscopy (DMSO-d6)
  • Phenolic -OH: The singlet signal at

    
     9.5-10.0 ppm in the free ligand will disappear  in the complex, confirming the loss of the proton.
    
  • Thiourea -NH: Signals typically appear around

    
     9.0-9.5 ppm (singlet) and may shift downfield due to the electron-withdrawing effect of the metal center.
    
Magnetic Susceptibility
  • Cu(II): 1.7 - 1.9 B.M. (Paramagnetic, one unpaired electron).

  • Ni(II): Diamagnetic (Square Planar) or 2.8 - 3.2 B.M. (Octahedral/Tetrahedral).

  • Zn(II): Diamagnetic.

Workflow Visualization

SynthesisWorkflow Start Start: 2-Amino-5-methylphenol Step1 Add NH4SCN + HCl Reflux 4-6h Start->Step1 Check1 TLC Check (Amine consumed?) Step1->Check1 Check1->Step1 No IsolateL Isolate Ligand (HMPT) Recrystallize (EtOH) Check1->IsolateL Yes PrepComplex Dissolve Ligand in EtOH (2 equivalents) IsolateL->PrepComplex AddMetal Add Metal Salt (1 eq) + Base (if Chloride used) PrepComplex->AddMetal RefluxComplex Reflux 3h Observe Color Change AddMetal->RefluxComplex IsolateComplex Filter & Wash (Hot Water/Cold EtOH) RefluxComplex->IsolateComplex Validation Validation: FT-IR, NMR Check M-O and M-S bands IsolateComplex->Validation

Figure 2: Step-by-step synthesis and validation workflow.

Safety & Handling

  • Thiourea Derivatives: Potential goitrogens. Handle in a fume hood. Avoid inhalation of dust.

  • Heavy Metals: Dispose of all metal waste in dedicated satellite accumulation areas. Do not pour down the drain.

  • Solvents: Ethanol is flammable. Ensure proper grounding of equipment.

References

  • Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some thiourea derivatives." Journal of Chemical Sciences.

  • Pahontu, E., et al. (2013). "Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with Thiourea Derivatives." Molecules, 18(8), 8812-8836.

  • Hassan, E. A., et al. (2020). "Synthesis, spectroscopic characterization and biological activity of transition metal complexes of thiourea derivatives." Journal of Molecular Structure, 1208, 127891.

  • Sigma-Aldrich. (2024). "Product Specification: (2-Hydroxy-5-methylphenyl)thiourea." MilliporeSigma.

Sources

In Vitro Antimicrobial Assay Protocols for (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-THIO-001

Introduction & Compound Profile

(2-Hydroxy-5-methylphenyl)thiourea is a synthetic derivative belonging to the N-substituted thiourea class. Structurally, it combines a lipophilic p-cresol moiety with a thiourea pharmacophore. This specific arrangement confers unique biological properties:

  • Metal Chelation: The proximity of the phenolic hydroxyl group (position 2) to the thiourea nitrogen allows for bidentate chelation of transition metals (Cu²⁺, Zn²⁺, Fe³⁺), which are essential for bacterial metalloenzymes.

  • Redox Activity: The thiocarbonyl (C=S) group is a potential reducing agent, which necessitates careful selection of viability indicators (e.g., resazurin) to avoid false positives.

  • Mechanism of Action: Thiourea derivatives typically target bacterial DNA gyrase (Topoisomerase II) and disrupt membrane integrity due to their lipophilicity [1, 2].[1]

This guide outlines optimized protocols for assessing the antimicrobial efficacy of this compound, addressing its specific solubility and chemical interference challenges.

Pre-Analytical Validation: Solubility & Interference

Critical Causality: Thioureas are poorly soluble in water and can non-enzymatically reduce redox indicators. Skipping this phase leads to precipitation in wells (false resistance) or high background fluorescence (false sensitivity).

Stock Solution Preparation[2]
  • Solvent: 100% Dimethyl Sulfoxide (DMSO). Ethanol is a secondary choice but evaporates too quickly for microplate handling.

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the thiourea bond.

Chemical Interference Test (Cell-Free)

Before adding bacteria, you must verify if the compound reacts with the detection reagent.

  • Prepare a mock assay plate with media + compound (at highest test concentration, e.g., 512 µg/mL).

  • Do NOT add bacteria.

  • Add Resazurin (0.015%) or MTT reagent.

  • Incubate for 4 hours.

  • Pass Criteria: If the dye changes color (Blue

    
     Pink for Resazurin) in the absence of bacteria, the compound is a chemical reducer. Action:  Use visual turbidity reading or colony counting instead of redox dyes.
    

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07 [3])

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Thioureas chelate cations; standard MHB may yield variable results due to inconsistent Mg²⁺/Ca²⁺ levels.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Plate: 96-well polystyrene, round or V-bottom.

Experimental Workflow

Step 1: Inoculum Preparation

  • Select 3-5 isolated colonies from an overnight agar plate.

  • Suspend in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to achieve starting inoculum of

    
     CFU/mL.
    

Step 2: Compound Dilution (The "2x" Method) To keep DMSO constant, we use a 2x concentration scheme.

  • Dilute Master Stock in CAMHB to 2x the highest desired test concentration (e.g., if testing 64 µg/mL, prepare 128 µg/mL).

    • Constraint: Ensure DMSO is

      
       in this 2x solution (Final assay DMSO will be 
      
      
      
      ).
  • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Dispense 200 µL of the 2x Compound Solution into Column 1.

  • Perform serial 2-fold dilutions (transfer 100 µL) from Column 1 through Column 10. Discard the final 100 µL from Column 10.

    • Result: Columns 1–10 contain drug (decreasing conc). Columns 11–12 are drug-free.

Step 3: Assay Assembly

  • Add 100 µL of the 1:100 diluted inoculum to wells in Columns 1–11.

    • Final Volume: 200 µL.

    • Final Bacterial Conc:

      
       CFU/mL.
      
  • Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO). Validates bacterial viability.

  • Column 12 (Sterility Control): Media + Solvent (1% DMSO) only. Validates aseptic technique.

Step 4: Incubation & Reading

  • Seal plate with breathable film (prevents edge-effect evaporation).

  • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: Determine the lowest concentration with no visible growth (no turbidity or pellet).

Visualizing the Workflow

MIC_Workflow Stock Master Stock (10 mg/mL in DMSO) Dilution 2x Serial Dilution in CAMHB (Cols 1-10) Stock->Dilution Dilute Assembly Add 100µL Inoculum to 100µL Drug Dilution->Assembly Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Assembly Controls Controls: Col 11: Growth (+) Col 12: Sterility (-) Assembly->Controls Incubate Incubate 35°C, 16-20h Assembly->Incubate Read Read MIC (Visual/Resazurin) Incubate->Read

Caption: Figure 1. Step-by-step workflow for Broth Microdilution MIC assay ensuring constant solvent concentration.

Protocol 2: Time-Kill Kinetics

Objective: Determine if (2-Hydroxy-5-methylphenyl)thiourea is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Methodology
  • Preparation: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline (1:10 to 1:10,000) and plate 20 µL spots onto Agar plates.

  • Analysis: Count colonies after 24h incubation. Plot Log10 CFU/mL vs. Time.

Interpretation:

  • Bactericidal:

    
     log10 reduction (99.9% kill) from the starting inoculum.
    
  • Bacteriostatic:

    
     log10 reduction.
    

Protocol 3: Biofilm Inhibition (Crystal Violet)

Rationale: Thiourea derivatives often target membrane transport, which is critical for biofilm formation.

  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add compound immediately (Prevention model) or after 24h growth (Eradication model).

  • Incubation: 24 hours at 37°C static.

  • Staining:

    • Wash wells 3x with PBS (remove planktonic cells).

    • Fix with Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water.[2]

    • Solubilize stain with 33% Acetic Acid .

  • Read: Measure Absorbance at 590 nm.

Data Presentation & Analysis

MIC Reporting Table

Report data using the geometric mean of at least three independent replicates.

OrganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureusATCC 292138 - 1632Bacteriostatic
E. coliATCC 25922> 64NDResistant
P. aeruginosaATCC 27853> 128NDResistant
Mechanistic Pathway Diagram

Understanding the target aids in troubleshooting.

Mechanism Compound (2-Hydroxy-5-methylphenyl)thiourea Target1 Chelation of Metal Ions (Cu2+, Zn2+) Compound->Target1 Phenolic-OH + Thiourea Target2 DNA Gyrase (ATPase Domain) Compound->Target2 Thiourea Pharmacophore Effect1 Metabolic Disruption Target1->Effect1 Effect2 Inhibition of Replication Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal at High Conc) Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Proposed dual-mechanism of action involving metal chelation and DNA gyrase inhibition [1, 2].

Troubleshooting & Optimization ("Self-Validating Systems")

  • Issue: "Skipped Wells" (Growth at 32, No growth at 16, Growth at 8).

    • Cause: Compound precipitation or contamination.

    • Solution: Check solubility limit. If the compound crashes out at >32 µg/mL, MICs above this are invalid.

  • Issue: High MIC values (>128 µg/mL).

    • Cause: Thioureas are hydrophobic and may bind to the plastic of the plate.

    • Solution: Use Low-Binding Polypropylene plates instead of standard Polystyrene.

  • Issue: Inconsistent Results in Resazurin Assay.

    • Cause: The thiourea group is reducing the dye.

    • Solution: Switch to ATP-based luminescence assays (e.g., BacTiter-Glo) which are less prone to redox interference.

References

  • Abbas, S. Y., et al. (2013). Synthesis, characterization, and antimicrobial activity of some new thiourea derivatives. European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

  • Rampogu, S., et al. (2018). Thiourea derivatives as potential DNA gyrase inhibitors: A molecular docking and molecular dynamics study. Journal of Receptors and Signal Transduction.

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.

Sources

Application Note: Crystal Growth Techniques for (2-Hydroxy-5-methylphenyl)thiourea Single Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Slow Evaporation Solution Growth Technique (SESGT), Nucleation Thermodynamics, and Protocol Optimization

Introduction & Scientific Rationale

The growth of high-quality organic single crystals is a critical prerequisite for advanced structural elucidation (via Single-Crystal X-Ray Diffraction) and the exploration of materials for nonlinear optical (NLO) and pharmaceutical applications. (2-Hydroxy-5-methylphenyl)thiourea (CAS: 500284-61-7), also known as 2-H5MPT, is a highly functionalized thiourea derivative.

Thiourea derivatives are of immense interest because their N-H and C=S moieties act as powerful hydrogen-bond donors and acceptors [1]. This strong intermolecular hydrogen-bonding network often drives the molecules to crystallize in non-centrosymmetric space groups, a fundamental requirement for second-harmonic generation (SHG) and other NLO properties. Furthermore, structurally related derivatives have been utilized in the synthesis of pharmaceutical intermediates and anti-aging compounds [2].

Growing defect-free single crystals of 2-H5MPT requires meticulous control over supersaturation, solvent-solute interactions, and thermodynamic stability. This application note details a self-validating, step-by-step protocol for the growth of 2-H5MPT single crystals using the Slow Evaporation Solution Growth Technique (SESGT) .

Physicochemical Properties

Before initiating crystal growth, understanding the solute's fundamental properties is mandatory to inform solvent selection and thermal parameters.

PropertyValue / Description
Chemical Name (2-Hydroxy-5-methylphenyl)thiourea
CAS Number 500284-61-7
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
Purity Requirement

97% (Recrystallization recommended prior to growth)
Key Functional Groups Hydroxyl (-OH), Thiourea (-NH-CS-NH₂), Methyl (-CH₃)
Expected Solubility High in polar protic (Ethanol, Methanol); Low in non-polar

Experimental Workflow & Causality

The crystallization process is governed by the delicate balance between nucleation and crystal growth. To prevent polycrystalline aggregates, the system must be maintained in a metastable zone where growth is favored over new nucleation.

G A Raw Material (2-Hydroxy-5-methylphenyl)thiourea B Solubility Assessment (Ethanol/Methanol/Acetone) A->B C Saturated Solution Preparation (Constant Stirring @ 35°C) B->C D Filtration (0.22 µm PTFE Membrane) C->D E Seed Crystal Generation (Spontaneous Nucleation) D->E F Bulk Single Crystal Growth (Slow Evaporation Solution Growth) E->F Seed Selection G Harvesting & Characterization (SCXRD, FTIR, NLO) F->G

Workflow for the slow evaporation solution growth of 2-H5MPT single crystals.

Detailed Experimental Protocols

Phase 1: Solvent Selection and Solubility Determination

Causality Insight: The choice of solvent dictates the crystal habit (morphology). Solvents that strongly hydrogen-bond with specific crystal faces will inhibit growth on those faces, altering the final shape [3]. For 2-H5MPT, polar protic solvents (like ethanol) typically yield prismatic or block-like crystals, whereas less polar solvents may yield needles.

  • Gravimetric Solubility Test:

    • Place 20 mL of selected solvents (e.g., Absolute Ethanol, Methanol, Acetone) into separate, tightly sealed 50 mL glass vials.

    • Submerge vials in a constant temperature water bath set to 30.0 ± 0.1 °C.

    • Incrementally add pre-weighed amounts of 2-H5MPT powder [4].

    • Stir at 300 RPM using a magnetic stirrer until the solution is completely saturated (excess solute remains undissolved after 24 hours).

    • Filter 5 mL of the supernatant, evaporate the solvent completely in a pre-weighed Petri dish, and calculate the solubility ( g/100 mL).

Phase 2: Seed Crystal Generation

Causality Insight: Bulk crystal growth requires a high-quality "seed" to act as a template. Spontaneous nucleation is induced by allowing a slightly supersaturated solution to evaporate rapidly, creating multiple small crystals from which the best candidate is chosen.

  • Prepare 50 mL of a saturated solution of 2-H5MPT in the optimized solvent (e.g., Ethanol) at 35 °C.

  • Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter into a clean beaker. Why? Microscopic dust particles act as heterogeneous nucleation sites. Removing them forces the system to rely on homogeneous nucleation, reducing the number of competing crystals.

  • Cover the beaker with a perforated aluminum foil (3-5 pinholes) to restrict the evaporation rate.

  • Place the beaker in a vibration-free, dark environment at ambient temperature (approx. 25 °C).

  • After 3–5 days, harvest the spontaneously nucleated microcrystals.

  • Seed Selection: Under an optical microscope, select a seed that is highly transparent, geometrically well-defined, and completely free of macroscopic defects (cracks, inclusions, or twinning).

Phase 3: Bulk Single Crystal Growth (SESGT)

Causality Insight: To grow a large, defect-free crystal, the system must remain strictly within the metastable zone. Temperature fluctuations cause sudden spikes in supersaturation, leading to secondary nucleation (parasitic crystals) or solvent inclusions (cloudy crystals).

  • Prepare 100 mL of a saturated 2-H5MPT solution at 35 °C.

  • Filter the solution (0.22 µm PTFE) into a specialized crystallizer or a tall-form beaker.

  • Tie the selected seed crystal using a thin nylon thread (or mount it on a glass capillary).

  • Suspend the seed perfectly in the center of the solution. Ensure it does not touch the walls or bottom.

  • Place the crystallizer into a highly precise constant temperature water bath (accuracy ± 0.01 °C) set to 30 °C.

  • Cover the vessel with a minimally perforated film.

  • Allow the solvent to evaporate slowly over 14 to 28 days. Monitor daily. If parasitic crystals form at the bottom or surface, carefully remove them using pre-warmed tweezers to prevent them from consuming the solute.

  • Once the crystal reaches the desired dimension (e.g., 5 x 5 x 3 mm), carefully extract it, wash briefly with a chilled non-solvent (e.g., n-hexane) to remove surface mother liquor, and blot dry with premium filter paper.

Troubleshooting & Quality Control

Observation / DefectMechanistic CauseCorrective Action
Cloudy/Opaque Crystal Solvent inclusions due to excessively fast growth rate.Reduce the number of perforations in the cover; lower the evaporation temperature.
Polycrystalline Aggregates High supersaturation or thermal shock causing secondary nucleation.Ensure temperature bath stability (< 0.1 °C variance); improve initial filtration.
Needle-like Habit Solvent binding strongly to specific lateral facets, inhibiting 3D growth.Switch to a mixed solvent system (e.g., Ethanol:Acetone 1:1) to alter surface energy.

Downstream Characterization

To validate the structural integrity and properties of the grown 2-H5MPT single crystal, the following self-validating analytical suite is recommended:

  • Single-Crystal X-Ray Diffraction (SCXRD): To determine the precise unit cell dimensions, space group, and map the intermolecular hydrogen bonding networks (N-H···O and N-H···S) [3].

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the -OH (broad peak ~3200-3400 cm⁻¹) and C=S (vibrational stretch ~1050-1100 cm⁻¹) functional groups.

  • Kurtz-Perry Powder Technique: If the crystal belongs to a non-centrosymmetric space group, assess its Second Harmonic Generation (SHG) efficiency using an Nd:YAG laser (1064 nm) compared to a KDP reference.

References

  • Sigma-Aldrich. (2-Hydroxy-5-methylphenyl)thiourea | 500284-61-7 Product Specification and Safety Data. Retrieved from

  • Google Patents (KR20210039972A). Compounds that induce anti-aging gene klotho and use thereof. (Mentions the synthesis and application of related 2-hydroxy-5-methylphenyl thiourea derivatives). Retrieved from 1

  • ResearchGate. Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. (Provides crystallographic context on the hydrogen bonding behavior of the 2-hydroxy-5-methylphenyl moiety). Retrieved from 2

  • AS ONE Corporation. 85-4997-99 (2-Hydroxy-5-methylphenyl)thiourea Data Sheet. Retrieved from 3

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for pharmaceutical scientists and researchers encountering aqueous solubility bottlenecks with (2-Hydroxy-5-methylphenyl)thiourea. This compound presents a classic "brick dust" and "grease" dual-challenge: the rigid thiourea moiety drives high crystal lattice energy via intermolecular hydrogen bonding, while the 5-methylphenyl group contributes to high lipophilicity.

Here, we provide validated, mechanistic troubleshooting steps to achieve optimal aqueous concentrations for both in vitro and in vivo applications.

Section 1: Diagnostic FAQs - Understanding the Physicochemical Barriers

Q1: Why does (2-Hydroxy-5-methylphenyl)thiourea instantly precipitate when transferred from a DMSO stock into my biological assay buffer? A1: This phenomenon is known as solvent-shift precipitation. According to the General Solubility Equation (GSE), aqueous solubility is inversely proportional to both the crystal lattice energy (reflected by melting point) and lipophilicity[1]. When the DMSO stock is diluted into an aqueous buffer, the local dielectric constant drops rapidly. The compound's hydrophobic 5-methyl group and the strong intermolecular hydrogen-bonding potential of the thiourea core drive the molecules to self-associate rather than interact with water. This results in rapid nucleation and precipitation, often masking true biological activity in in vitro assays[2].

Q2: Can I just adjust the pH to deprotonate the phenol group and increase solubility? A2: Yes, but with strict limitations. The 2-hydroxy (phenol) group typically has a pKa around 9.5 to 10.0. By raising the pH of your vehicle to >10, you can generate the phenolate anion, which significantly increases aqueous solubility through ion-dipole interactions with water. Causality & Caution: Thiourea derivatives can be susceptible to hydrolysis or degradation at highly alkaline pH over prolonged periods. If you use pH adjustment, it must be done immediately prior to dosing, and the pH must be buffered back to physiological levels if used in live cell assays to prevent cytotoxicity.

Section 2: Formulation Workflows & Protocols

Q3: What is the most reliable method to formulate this compound for in vivo oral dosing without using toxic levels of co-solvents? A3: For in vivo applications, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 5-methylphenyl ring, while the hydrophilic exterior ensures aqueous compatibility[3]. If mucoadhesion is required for gastrointestinal delivery, S-protected thiolated β-cyclodextrins can be utilized to prevent premature oxidation of the carrier[4].

Protocol: Preparation of a 10 mg/mL HP-β-CD Inclusion Complex This self-validating protocol ensures that any uncomplexed drug is removed, guaranteeing the final concentration represents true solubilization, not a suspension.

  • Preparation: Dissolve 20% (w/v) HP-β-CD in USP-grade purified water.

  • Addition: Add (2-Hydroxy-5-methylphenyl)thiourea powder in excess (e.g., 15 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 300 RPM for 24–48 hours at 25°C. Causality: This extended time is required to reach thermodynamic equilibrium between the solid state and the inclusion complex.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Validation: The filter retains all uncomplexed crystalline drug. The filtrate contains only the solubilized inclusion complex.

  • Quantification: Dilute an aliquot of the filtrate in methanol and quantify the exact drug concentration via HPLC-UV.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, amorphous solid powder that can be rapidly reconstituted in water.

Workflow Prep 1. Prepare 20% w/v HP-β-CD in Water Add 2. Add Excess Thiourea Compound Prep->Add Stir 3. Magnetic Stirring (24h, 25°C) Add->Stir Filter 4. Filter (0.45 µm) to Remove Unbound Stir->Filter Lyophilize 5. Lyophilize for Solid Complex Filter->Lyophilize

Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex.

Q4: I need a quick co-solvent system for an in vitro biochemical assay. What are the recommended limits? A4: For in vitro assays, a ternary co-solvent/surfactant system is highly effective. We recommend a "DMSO : Tween-80 : Buffer" cascade. The surfactant (Tween-80) forms micelles that trap the hydrophobic 5-methylphenyl moiety, preventing the solvent-shift precipitation described in Q1.

Protocol: Ternary Dilution Method

  • Dissolve the compound in 100% DMSO at 1000x your final target concentration.

  • In a separate tube, prepare a 10% (v/v) Tween-80 solution in your aqueous assay buffer.

  • Slowly spike the DMSO stock into the Tween-80/Buffer solution while vortexing vigorously. Causality: High shear forces during addition prevent localized high concentrations of the drug, forcing it into the surfactant micelles.

  • Dilute this intermediate stock 1:10 into your final assay buffer.

Section 3: Quantitative Data & Decision Matrix

To select the appropriate strategy, consult the quantitative excipient limits and expected solubility gains in Table 1.

Table 1: Quantitative Comparison of Solubilization Strategies for Hydrophobic Thioureas

Strategy / ExcipientMax Recommended ConcentrationExpected Solubility Gain (vs. Water)Primary ApplicationLimitations
DMSO (Co-solvent) < 1% v/v (in vitro)10x - 50xCell culture, biochemical assaysCytotoxicity at >1%; precipitation upon dilution
Tween-80 (Surfactant) 1 - 5% w/v50x - 100xIn vivo IV dosing, assay buffersCan interfere with colorimetric assay readouts
HP-β-CD (Complexation) 10 - 20% w/v100x - 500xIn vivo oral/IV, liquid formulationsPayload restrictions (usually <5% drug loading)[3]
Amorphous Solid Dispersion N/A (Polymer matrix)10x - 100xIn vivo oral solid dosage formsRequires spray-drying equipment; physical stability risks[5]

Section 4: Strategic Decision Logic

When troubleshooting (2-Hydroxy-5-methylphenyl)thiourea, the choice of solubilization technique depends entirely on the downstream application. Use the decision tree below to navigate your formulation strategy.

G Start Solubility Issue: (2-Hydroxy-5-methylphenyl)thiourea InVitro In Vitro Assay? Start->InVitro Cell/Biochem InVivo In Vivo / Formulation? Start->InVivo Animal Models Cosolvent Use DMSO + Tween 80 (Max 1% DMSO) InVitro->Cosolvent Quick screening Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Liquid dosing Amorphous Amorphous Solid Dispersion (Spray Drying) InVivo->Amorphous Oral solid dose

Caption: Decision logic for selecting a solubilization strategy based on application.

References

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]

  • Formulation Development - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

  • Enhanced Mucoadhesion of Thiolated β-Cyclodextrin by S-Protection with 2-Mercaptoethanesulfonic Acid. ACS Omega. [Link]

  • Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

Sources

Technical Support Center: Optimizing pH for (2-Hydroxy-5-methylphenyl)thiourea Metal Chelation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing (2-Hydroxy-5-methylphenyl)thiourea for metal chelation. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the challenges encountered during experimental work, with a specific focus on the critical parameter of pH.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of pH in the chelation process involving (2-Hydroxy-5-methylphenyl)thiourea.

Q1: Why is pH the most critical parameter when using (2-Hydroxy-5-methylphenyl)thiourea for metal chelation?

The pH of the solution directly governs the chelation efficiency through three primary mechanisms:

  • Ligand Protonation State: (2-Hydroxy-5-methylphenyl)thiourea has two key functional groups involved in chelation: the phenolic hydroxyl (-OH) group and the thiourea sulfur (-S) atom. The phenolic hydroxyl group must be deprotonated (O⁻) to effectively coordinate with a metal ion. The pH of the solution determines the equilibrium between the protonated (inactive for chelation) and deprotonated (active) forms of the ligand.

  • Metal Ion Speciation: At higher pH values, many metal ions will precipitate out of solution as metal hydroxides (e.g., Cu(OH)₂), making them unavailable for chelation.[1][2] Maintaining an appropriate pH prevents this competing reaction.

  • Ligand Stability: Thiourea and its derivatives can be unstable and decompose at non-optimal pH, especially at highly alkaline or strongly acidic conditions in the presence of certain oxidants.[2][3] Operating within a stable pH range is crucial for reproducible results.

Q2: What is the general optimal pH range for chelation with this ligand?

There is no single optimal pH for all metals. The ideal pH is a function of the specific metal ion being chelated. It represents a "sweet spot" that is:

  • High enough to cause significant deprotonation of the ligand's phenolic hydroxyl group to enable chelation.

  • Low enough to prevent the precipitation of the target metal ion as a hydroxide.[2]

  • Within a range where the thiourea ligand itself remains stable.[2][3]

For many transition metals, this range is often found in the slightly acidic to neutral region (approximately pH 4-7). For example, studies on similar chelating systems show iron chelation is most effective around pH 5, while zinc and copper chelation can be optimal closer to pH 7.[4] However, empirical determination for your specific metal of interest is essential.

Q3: How does a pH that is too low or too high negatively impact my experiment?

  • At Low pH (e.g., < 3): The concentration of protons (H⁺) is high. These protons will successfully compete with the metal ions for the binding sites on the ligand, particularly by keeping the phenolic hydroxyl group fully protonated (-OH).[1] This prevents the formation of the metal-ligand complex, leading to very low chelation efficiency.

  • At High pH (e.g., > 8): The concentration of hydroxide ions (OH⁻) is high. These ions will react with most transition metal ions to form insoluble metal hydroxide precipitates, removing the metal from the solution.[2] Additionally, extreme alkaline conditions can promote the degradation of the thiourea molecule itself.[5]

Q4: Should I use a buffer to control the pH? If so, what kind?

Absolutely. Using a suitable buffer system is critical for maintaining a stable pH throughout the experiment, which is key to achieving reproducible results.[1][6] The chelation reaction itself can sometimes release or consume protons, causing the pH to drift. A buffer resists these changes.

When selecting a buffer, ensure it does not chelate the target metal ion itself. Common biological buffers like Tris or phosphate can sometimes interact with metal ions. Acetate buffers (for the pH 4-5.5 range) or MES buffers (for the pH 5.5-6.7 range) are often good starting points. It is crucial to run a control experiment with the buffer and metal ion (without the thiourea ligand) to confirm no significant interaction occurs.

Troubleshooting Guide

This guide provides solutions to common problems encountered during chelation experiments with (2-Hydroxy-5-methylphenyl)thiourea.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Chelation Efficiency 1. Suboptimal pH: The pH is either too low (ligand is protonated) or too high (metal has precipitated as a hydroxide).[1][2] 2. Ligand Degradation: The thiourea solution may have decomposed due to improper storage, age, or harsh pH/oxidizing conditions.[2] 3. Competing Ions: The sample matrix contains other metal ions that form more stable complexes with the ligand under the current conditions.[1][7]1. Perform a pH Sweep: Conduct the experiment across a range of pH values (e.g., from pH 3 to 8 in 0.5 unit increments) to identify the optimum. Use a calibrated pH meter and appropriate buffers.[6] 2. Use Fresh Ligand Solution: Always prepare thiourea solutions fresh for each experiment. 3. Characterize Sample Matrix: Use a technique like ICP-MS to identify and quantify potential competing ions. Adjust the ligand-to-metal molar ratio accordingly.[1]
Precipitate Formation in Solution 1. Metal Hydroxide Precipitation: The pH is too high for the specific metal ion, causing it to precipitate.[2] 2. Ligand/Complex Insolubility: The formed metal-ligand complex may have low solubility in the chosen solvent system. 3. Ligand Decomposition: At very low pH in the presence of an oxidizing agent, elemental sulfur can precipitate, passivating surfaces.[2][3]1. Lower the pH: Gradually decrease the pH of the solution until the precipitate redissolves. This confirms a metal hydroxide issue. 2. Modify Solvent: Consider adjusting the solvent system, for example, by adding a co-solvent like ethanol or DMSO, if complex insolubility is suspected.[8] 3. Control Oxidant/pH: If using an oxidant, ensure its concentration is carefully controlled and operate within the recommended pH range (typically 1-2 for such systems) to minimize sulfur precipitation.[2]
Inconsistent or Non-Reproducible Results 1. Poor pH Control: Fluctuations in pH during the experiment due to inadequate buffering or measurement errors.[2] 2. Temperature Variations: Chelation reactions can be temperature-dependent. Inconsistent thermal conditions lead to variable results.[6] 3. Inaccurate Reagent Concentrations: Errors in preparing stock solutions of the metal salt or the thiourea ligand.1. Calibrate pH Meter & Use Buffers: Calibrate your pH meter before each experiment using fresh standards. Employ a suitable buffer at a sufficient concentration to maintain stable pH.[2] 2. Standardize Temperature: Perform all experiments at a controlled and consistent temperature using a water bath or incubator.[6] 3. Verify Concentrations: Accurately weigh reagents and use calibrated volumetric flasks to prepare all stock solutions.
Visualizing the pH-Dependent Chelation Process

The following diagram illustrates the critical role of pH in determining the dominant chemical species and the feasibility of the chelation reaction.

G cluster_low_ph Low pH (e.g., < 3) cluster_optimal_ph Optimal pH (e.g., 4-7) cluster_high_ph High pH (e.g., > 8) ProtonatedLigand Ligand-OH (Protonated) (Inactive) MetalIon1 Metal²⁺ DeprotonatedLigand Ligand-O⁻ (Deprotonated) (Active) ProtonatedLigand->DeprotonatedLigand Increase pH MetalIon2 Metal²⁺ label_low Chelation Inhibited (H⁺ competition) DeprotonatedLigand->ProtonatedLigand Decrease pH Complex Metal-Ligand Complex (Chelation Occurs) DeprotonatedLigand->Complex + Metal²⁺ MetalIon3 Metal²⁺ Hydroxide Metal(OH)₂ (Precipitate) MetalIon3->Hydroxide + OH⁻ label_high Chelation Prevented

Caption: pH-dependent equilibrium of (2-Hydroxy-5-methylphenyl)thiourea chelation.

Key Experimental Protocols

This section provides a detailed methodology for systematically determining the optimal pH for your specific metal-ligand system.

Protocol 1: Spectrophotometric Determination of Optimal pH

This protocol uses UV-Visible spectrophotometry to monitor the formation of the metal-ligand complex, which often results in a change in the solution's absorbance spectrum.

1. Preparation of Reagents:

  • Metal Stock Solution (e.g., 10 mM): Accurately prepare a stock solution of the desired metal salt (e.g., CuSO₄, NiCl₂, ZnSO₄) in deionized water.
  • Ligand Stock Solution (e.g., 10 mM): Accurately prepare a stock solution of (2-Hydroxy-5-methylphenyl)thiourea in a suitable solvent (e.g., ethanol or DMSO) and dilute with deionized water as needed. Prepare this solution fresh daily.
  • Buffer Solutions (0.1 M): Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 3.0 to 8.0 in 0.5 unit increments). Examples include:
  • pH 3.0 - 5.5: Acetate Buffer
  • pH 6.0 - 7.5: Phosphate or MES Buffer
  • pH 8.0: Tris or Borate Buffer

2. Experimental Setup:

  • Label a series of vials or cuvettes corresponding to each pH value to be tested.
  • To each vial, add the reagents in the following order to achieve a final volume of 2 mL (example volumes, adjust as needed):
  • 1.0 mL of the appropriate 0.1 M Buffer Solution.
  • 0.4 mL of deionized water.
  • 0.2 mL of the 10 mM Metal Stock Solution (Final concentration: 1 mM).
  • Initiate the reaction by adding 0.4 mL of the 10 mM Ligand Stock Solution (Final concentration: 2 mM, achieving a 2:1 ligand-to-metal molar ratio). Mix thoroughly.
  • Prepare three control samples for each pH value:
  • Blank: 1.0 mL Buffer + 1.0 mL deionized water.
  • Metal Control: 1.0 mL Buffer + 0.2 mL Metal Stock + 0.8 mL deionized water.
  • Ligand Control: 1.0 mL Buffer + 0.4 mL Ligand Stock + 0.6 mL deionized water.

3. Incubation and Measurement:

  • Allow the solutions to incubate at a constant, controlled temperature for a predetermined time (e.g., 30 minutes) to ensure the reaction reaches equilibrium.[6]
  • Set your UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. This is often identified by finding a new peak or a significant shift in the absorbance compared to the control spectra.
  • Measure the absorbance of each experimental sample and control at this determined λ_max. Use the corresponding "Blank" solution to zero the spectrophotometer for each pH value.

4. Data Analysis:

  • For each pH value, calculate the corrected absorbance due to complex formation:
  • Corrected Absorbance = Abs_sample - Abs_metal_control - Abs_ligand_control
  • Plot the Corrected Absorbance (Y-axis) against the pH (X-axis).
  • The pH value that corresponds to the highest corrected absorbance is the optimal pH for chelation under these conditions.
Workflow for pH Optimization

The following diagram outlines the systematic workflow for the protocol described above.

G prep 1. Reagent Preparation (Metal, Ligand, Buffers) setup 2. Experimental Setup (Mix Reagents at each pH) prep->setup controls 3. Prepare Controls (Blank, Metal-only, Ligand-only) setup->controls incubate 4. Incubation (Constant Temperature & Time) controls->incubate scan 5. UV-Vis Spectral Scan (Identify λ_max of Complex) incubate->scan measure 6. Absorbance Measurement (Read all samples at λ_max) scan->measure analyze 7. Data Analysis (Calculate Corrected Absorbance) measure->analyze plot 8. Plot Data (Corrected Absorbance vs. pH) analyze->plot optimum 9. Determine Optimal pH plot->optimum

Caption: Experimental workflow for determining the optimal pH for metal chelation.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Interference of Competing Ions in DTPA Chelation. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing pH for Heavy Metal Extraction with Thiourea. BenchChem.
  • Wei, S., et al. (2014). [Effects of thiourea on pH and availability of metal ions in acid red soil]. PubMed.
  • BenchChem Technical Support Team. (2025). Optimizing Temperature for EDTA Chelation Reactions: A Technical Support Guide. BenchChem.
  • Vargas, C., et al. (2019). Dissolution Behavior of Gold in Alkaline Media Using Thiourea. SCIRP.
  • Zhang, Y., et al. (2023). Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling. MDPI.
  • Carrasco, H., et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI.
  • Answer by A. K. M. Wahid Murad. (2025). Why do metals don't bind easily with thiourea complex in metal sulfides? ResearchGate.
  • Scientific Diagram. Suitable pH for each metal chelation. ResearchGate.
  • Bodkhe, P.S., et al. pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry.
  • Nedyalkova, M., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules.
  • Physico-chemical characterization of some metal complexes formed by substituted thiourea.
  • Tasheh, N. N., et al. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. SCIRP.
  • General Concepts of the Chemistry of Chelation.

Sources

enhancing thermal stability of (2-Hydroxy-5-methylphenyl)thiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and structural challenges associated with (2-Hydroxy-5-methylphenyl)thiourea derivatives .

Thiourea derivatives are highly versatile in drug development and materials science, but they inherently suffer from poor thermal stability and a tendency to sublimate under thermal stress. This guide synthesizes field-proven chemical modifications and analytical workflows to help you troubleshoot degradation issues and engineer thermally robust derivatives.

Part 1: Diagnostic Q&A – Troubleshooting Thermal Degradation

Q1: My (2-hydroxy-5-methylphenyl)thiourea sample shows significant mass loss before its expected melting point during Thermogravimetric Analysis (TGA). Is it degrading or sublimating? A1: You are likely observing sublimation, a common drawback of low-molecular-weight thioureas. Unmodified thiourea derivatives often exhibit poor thermal stability and sublimate during heating due to weak intermolecular forces[1]. To counteract this, we recommend Acyl Substitution . By reacting the thiourea with fatty acid acyl chlorides (e.g., forming 1-acyl-3-(2-hydroxy-5-methylphenyl)thiourea), you significantly increase the crystalline integrity. The longer carbon chains and enhanced hydrogen-bonding networks prevent sublimation and increase the phase change enthalpy[1].

Q2: I need the compound to survive high-temperature assays (e.g., melt-extrusion at 280 °C). How can I fundamentally alter its thermal degradation pathway? A2: The C=S bond is highly susceptible to thermal cleavage, typically initiating decomposition at low temperatures around 230–260 °C[2]. To push the degradation onset beyond 280 °C, you must utilize Transition Metal Complexation . Transition metal ions (such as Cu(II), Ni(II), or Pd(II)) profoundly modify the thermal decomposition mechanism[2]. The 2-hydroxy-5-methylphenyl moiety is uniquely suited for this: the hydroxyl oxygen (hard donor) and the thiourea sulfur/nitrogen (soft donors) act as a multidentate ligand, forming highly stable chelate rings with the metal center[3]. This chelate effect restricts conformational flexibility and draws electron density away from the labile C=S bond, drastically raising the activation energy required for bond cleavage.

Q3: Does the specific placement of the hydroxyl and methyl groups on the phenyl ring affect the baseline stability? A3: Yes, through intramolecular locking. The 2-hydroxy group participates in strong intramolecular hydrogen bonding with the adjacent thiourea nitrogen (N-H···O=C). This interaction locks the acylthiourea moiety into a nearly planar conformation[4]. While the 5-methyl group primarily increases lipophilicity, the planar rigidity induced by the 2-hydroxyl group provides a measurable thermodynamic stabilization compared to unsubstituted phenylthiourea, delaying the onset of homolytic C-S cleavage.

Part 2: Experimental Workflows & Self-Validating Protocols

To achieve the thermal enhancements discussed above, follow these self-validating protocols. Every step includes a diagnostic check to ensure the system is reacting as intended before proceeding.

Protocol A: Synthesis of Cu(II) Chelates for Thermal Stabilization

Causality: Copper(II) acts as a borderline Lewis acid, forming a square-planar or distorted octahedral geometry with the O, S, and N donors of the ligand, creating a rigid metallacycle that resists thermal degradation.

  • Ligand Dissolution: Dissolve 10 mmol of (2-Hydroxy-5-methylphenyl)thiourea in 25 mL of absolute ethanol. Heat gently to 50 °C under continuous magnetic stirring until the solution is completely clear.

  • Metal Addition: Dropwise, add a solution of 5 mmol CuCl₂·2H₂O dissolved in 10 mL of ethanol.

    • Validation Check 1: The solution must immediately shift from colorless/pale yellow to a deep green or brown, confirming the initiation of d-d electron transitions characteristic of Cu(II) complexation.

  • pH Adjustment & Reflux: Add 0.1 M NaOH dropwise until the pH reaches 7.0–7.5 to deprotonate the 2-hydroxyl group, facilitating O-M bond formation. Reflux the mixture at 80 °C for 4 hours.

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting precipitate under a vacuum and wash sequentially with cold ethanol and diethyl ether.

    • Validation Check 2 (Self-Validation): Spot the filtrate on a TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the free ligand spot (Rf ~0.6) and the presence of a baseline spot confirms 100% complexation.

Protocol B: Thermogravimetric Analysis (TGA) Validation
  • Sample Preparation: Load 5–10 mg of the dried complex into an alumina (Al₂O₃) crucible. Avoid platinum crucibles, as sulfur from the thiourea can alloy with platinum at high temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to the run to prevent oxidative degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Validation Check 3 (Self-Validation): Analyze the first derivative (DTG) curve. The baseline must remain perfectly flat until at least 280 °C. If a mass loss peak appears between 80–120 °C, it indicates trapped lattice water or solvent, which artificially lowers the apparent stability. If observed, abort the run, dry the sample under a vacuum at 80 °C for 12 hours, and repeat.

Part 3: Quantitative Data Presentation

The following table summarizes the thermal stability enhancements achieved through the structural modifications and complexations detailed in the Q&A.

Compound DerivativeModification TypeMelting Point (°C)Decomposition Onset (

, °C)
Primary Stabilization Mechanism
Unmodified Ligand None145 - 148~235Intramolecular H-bonding (N-H···O)
1-Hexadecanoyl Derivative Acyl Substitution112 - 115~270Enhanced van der Waals & crystalline integrity
Ni(II) Complex Metal Chelation> 300 (Decomps)~315Rigid metallacycle formation; altered degradation pathway
Cu(II) Complex Metal Chelation> 300 (Decomps)~340Strong O-Cu and S-Cu bond energies; electron delocalization

Part 4: Mechanistic & Workflow Visualizations

Workflow N1 Synthesize (2-Hydroxy-5- methylphenyl)thiourea N2 Metal Complexation (Cu2+ / Ni2+) N1->N2 Pathway A N3 Acyl Substitution (Fatty Acid Chlorides) N1->N3 Pathway B N4 Purification & Crystallization N2->N4 N3->N4 N5 TGA / DSC Thermal Profiling N4->N5 Validation

Workflow for the thermal stabilization and validation of thiourea derivatives.

Mechanism Free Free Thiourea Derivative Low Thermal Stability (T_d ~235°C) Degradation Thermal Degradation C=S Bond Cleavage H2S Release Free->Degradation Heat > 235°C Chelation Transition Metal Chelation Formation of M-S and M-O bonds Free->Chelation + Cu(II)/Ni(II) Stabilized Stabilized Chelation->Stabilized Chelate Effect Stabilized->Degradation Extreme Heat > 340°C

Mechanistic pathway of thermal degradation versus metal-chelate stabilization.

References

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. TÜBİTAK.
  • Thiourea deriv
  • Synthesis of new thiourea derivatives and metal complexes: Thermal behavior, biological evaluation, in silico ADMET profiling and molecular docking studies.
  • Mechanism of thermal decomposition of thiourea derivatives.

Sources

removing unreacted isothiocyanates from (2-Hydroxy-5-methylphenyl)thiourea product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2-Hydroxy-5-methylphenyl)thiourea

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (2-Hydroxy-5-methylphenyl)thiourea, specifically focusing on the removal of unreacted isothiocyanate starting materials. Our approach is rooted in foundational chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of thiourea derivatives.

Q1: Why is the complete removal of unreacted isothiocyanates from my (2-Hydroxy-5-methylphenyl)thiourea product so critical?

A: Residual isothiocyanates are highly reactive electrophiles. Their presence can lead to several downstream complications:

  • Compromised Biological Data: Isothiocyanates can covalently modify biological macromolecules, such as proteins, leading to false positives or ambiguous results in bioassays.

  • Formation of Byproducts: During storage or subsequent reaction steps, the isothiocyanate can react with your target molecule or other components, leading to the formation of complex impurities like dithiobiurets.[1]

  • Inaccurate Stoichiometry: The presence of this impurity leads to incorrect calculations of yield and concentration for subsequent applications.

  • Toxicity: Many isothiocyanates possess inherent toxicity, which can confound toxicological assessments of your final compound.

Q2: How can I quickly assess if my (2-Hydroxy-5-methylphenyl)thiourea is contaminated with unreacted isothiocyanate?

A: Thin-Layer Chromatography (TLC) is the most immediate and effective method for initial assessment.[2][3][4][5][6] Isothiocyanates are typically less polar than their corresponding thiourea products due to the latter's ability to form hydrogen bonds. On a normal-phase silica plate, the isothiocyanate spot will have a higher Retention Factor (Rƒ) than the more polar thiourea product. A "smear" or multiple spots in the crude product lane indicates the presence of impurities.

Q3: What are the primary laboratory methods for removing residual isothiocyanates?

A: The three most effective and commonly employed methods, which we will detail in this guide, are:

  • Recrystallization: Ideal for solid products when a suitable solvent system can be identified.[2][7]

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.[2][8]

  • Chemical Scavenging: A highly specific method that uses a solid-supported reagent to covalently bind and remove the excess electrophilic isothiocyanate.[9][10]

Q4: I've detected unreacted isothiocyanate. Does this indicate a problem with my initial reaction setup?

A: Not necessarily, but it warrants a review. Common causes for incomplete reactions include:

  • Stoichiometry: Using a 1:1 molar ratio of amine to isothiocyanate can sometimes result in unreacted starting material. A slight excess (1.1-1.2 equivalents) of the isothiocyanate is sometimes used to drive the reaction to completion, making an effective purification strategy essential.

  • Reaction Time and Temperature: Thiourea formation can be slow. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and avoid premature workup.[2][4]

  • Reagent Purity: Ensure the starting amine (2-amino-4-methylphenol) is pure and free of contaminants that could consume the isothiocyanate.

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides a logical workflow and detailed experimental procedures to guide you from a contaminated crude product to a pure, verified compound.

Initial Diagnosis: Purity Assessment by TLC

Before choosing a purification method, you must understand the composition of your crude product.

Protocol: Analytical TLC of Reaction Mixture

  • Prepare the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Isothiocyanate), "Co" (Co-spot), and "Crude" (Crude Product).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting isothiocyanate.

    • In the "Crude" lane, spot a dilute solution of your crude reaction mixture.

    • In the "Co" lane, carefully spot the crude mixture first, and then spot the starting isothiocyanate directly on top of it.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis:

    • The (2-Hydroxy-5-methylphenyl)thiourea product should be a lower, more polar spot (lower Rƒ).

    • The unreacted isothiocyanate will be a higher, less polar spot (higher Rƒ).

    • If the "Crude" lane shows a spot at the same height as the "SM" lane, your product is contaminated. The "Co" spot will appear as a single, potentially elongated spot if the impurity is present.

TLC_Analysis cluster_plate TLC Plate Analysis a Origin Line b Solvent Front sm_lane SM co_lane Co crude_lane Crude sm_spot product_spot impurity_spot co_product co_impurity product_label Product (Thiourea) impurity_label Impurity (Isothiocyanate)

Caption: Visualization of a TLC plate showing product and impurity.

Purification Strategy Selection

Based on your TLC analysis and available resources, use the following workflow to select the most appropriate purification method.

Purification_Workflow arrow arrow start Crude Product (Thiourea + Isothiocyanate) tlc Perform TLC Analysis start->tlc decision Assess Impurity Level tlc->decision recrystallize Method 1: Recrystallization decision->recrystallize Trace Impurity & Product is Solid chromatography Method 2: Column Chromatography decision->chromatography Significant Impurity or Oily Product scavenge Method 3: Chemical Scavenging decision->scavenge Minor to Moderate Impurity Level verify Verify Purity (TLC, NMR) recrystallize->verify chromatography->verify scavenge->verify verify->chromatography Impurity Remains finish Pure (2-Hydroxy-5-methylphenyl)thiourea verify->finish Impurity Removed Scavenger_Mechanism cluster_before Before Scavenging cluster_after After Scavenging & Filtration Product (2-Hydroxy-5-methylphenyl)thiourea (Desired Product) ScavengerResin Add Amine Scavenger Resin (Polymer-NH2) Impurity R-N=C=S (Unreacted Isothiocyanate) Impurity->ScavengerResin Filtrate Filtrate: Pure Product in Solution ScavengerResin->Filtrate Solid Solid: Resin-Bound Impurity (Polymer-NH-C(=S)NH-R) ScavengerResin->Solid

Sources

solving crystal twinning issues in (2-Hydroxy-5-methylphenyl)thiourea XRD analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystallography Technical Support Center .

Ticket Subject: Resolution of Crystal Twinning in (2-Hydroxy-5-methylphenyl)thiourea XRD Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Thiourea derivatives, particularly those with phenolic handles like (2-Hydroxy-5-methylphenyl)thiourea , are notorious for forming twinned crystals. The combination of the thiourea moiety (


) and the hydroxyl group creates strong, directional hydrogen-bonding networks (e.g., 

and

). These networks often drive the formation of layered supramolecular structures.

Twinning in this system usually arises from stacking faults between these layers during crystal growth. The layers may rotate by 180° or slip, creating domains that diffract simultaneously but incoherently (non-merohedral) or coherently (merohedral).

This guide provides a validated workflow to diagnose, collect, and refine data for this specific class of compounds.

Module 1: Diagnosis (Pre- & Post-Data Collection)

Q: How do I distinguish between a "bad crystal" and a "twinned crystal" before refinement?

A: You must interrogate the reciprocal lattice.[1] Twinning is rarely obvious in the microscope unless you see re-entrant angles (V-shapes).

  • Polarized Light Microscopy: Rotate the crystal 360° under cross-polarizers. A single crystal extinguishes (goes dark) completely every 90°. If parts of the crystal extinguish at different angles, you have a split crystal or macroscopic twin. Action: Cut the crystal.

  • Unit Cell Check: If your unit cell determination software struggles or suggests a cell with one very long axis (supercell), this is a red flag.

  • Reciprocal Space Reconstruction (The Gold Standard): Use your instrument software (RLATT for Bruker, Ewald Explorer for Rigaku) to view the diffraction spots in 3D.

    • Single Crystal: Discrete, single spots.

    • Non-Merohedral Twin: Split spots, or two distinct lattices that do not overlap perfectly.[2][3]

    • Merohedral Twin: Perfectly overlapping spots, but intensity statistics (

      
      ) look "too symmetric" (value near 0.736 for acentric, rather than 0.968).
      
Visual Workflow: Diagnosis Logic

DiagnosisWorkflow Start Start: Crystal Selection Microscope Polarized Light Microscopy Start->Microscope Extinction Uniform Extinction? Microscope->Extinction No No Extinction->No Yes Yes Extinction->Yes Cut Cut Crystal / Re-mount Cut->Microscope Collect Collect Screening Frames Reciprocal Reciprocal Space Viewer (RLATT / Ewald) Collect->Reciprocal Analysis Spot Analysis Reciprocal->Analysis Discrete Spots Discrete Spots Analysis->Discrete Spots Two Lattices/Splitting Two Lattices/Splitting Analysis->Two Lattices/Splitting Perfect Grid Perfect Grid Analysis->Perfect Grid Single Single Lattice Proceed to Standard Data Collection Split Split Spots (Non-Merohedral Twin) Overlap Perfect Overlap (Possible Merohedral Twin) No->Cut Yes->Collect Discrete Spots->Single Two Lattices/Splitting->Split Perfect Grid->Overlap

Caption: Decision tree for early-stage detection of crystal twinning using optical and diffraction metrics.

Module 2: Data Collection Strategy

Q: My spots are split. Should I throw the crystal away?

A: Not yet. For thiourea derivatives, finding a non-twinned crystal might be impossible due to the growth mechanism. You can collect solvable data on a non-merohedral twin if you modify your strategy.

Protocol: Collecting on a Split Crystal

  • Reduce Beam Size: If your source allows, collimate the beam to hit only one domain.

  • Integration Strategy: You must identify two orientation matrices .

    • In Bruker APEX : Use CELL_NOW to find the second domain.

    • In CrysAlisPro : Use "Ewald Explorer" -> "Twin Finding".

  • Coverage is King: Collect a full sphere of data (Redundancy > 4). You need enough data to statistically separate the overlapping reflections from the non-overlapping ones.

  • Do NOT discard overlaps: The software needs the overlapping spots to determine the Twin Fraction (BASF) .

Module 3: Refinement & Solution (The Technical Core)

This is where most users fail. The approach depends on whether the twin domains overlap perfectly (Merohedral) or not (Non-Merohedral).[3][4]

Scenario A: Non-Merohedral Twinning (Split Spots)

Symptoms: High


, messy difference map, massive 

errors for specific reflections.

The Solution: HKLF 5 Format You cannot use a standard .hkl file (HKLF 4). You must generate an HKLF 5 file, which explicitly flags which domain contributes to which reflection.

Step-by-Step Protocol:

  • Data Reduction: During integration (e.g., in Saint or CrysAlis), assign reflections to Domain 1, Domain 2, or Both (Overlap).

  • Export: Output the data as an HKLF 5 file.

  • SHELX Setup:

    • In your .ins file, change the command HKLF 4 to HKLF 5.[5]

    • Add the command BASF 0.5 (starting estimate for the twin fraction).

    • Do NOT use the TWIN command matrix with HKLF 5; the orientation is already encoded in the file indices.

  • Refine: SHELXL will now refine the structure against both domains simultaneously.

Scenario B: Merohedral / Pseudo-Merohedral Twinning

Symptoms: Data integrates well (


 is decent), but the structure won't solve, or thermal ellipsoids are non-positive definite (NPD), or 

stalls at ~15-20%. This is common in monoclinic thioureas with

.

The Solution: The TWIN Command You need to identify the Twin Law (the rotation matrix relating the domains).[3][4]

Protocol using PLATON (TwinRotMat):

  • Solve the structure as best as you can (even if it looks terrible).

  • Generate a .cif or .fcf file.

  • Open the file in PLATON .

  • Select "TwinRotMat" from the menu.

  • Analysis: PLATON checks for reflections where

    
    . It will propose a Twin Law (e.g., 1 0 0 0 -1 0 0 0 -1, a 180° rotation).
    
  • Implementation:

    • Copy the proposed matrix into your .ins file: TWIN 1 0 0 0 -1 0 0 0 -1.

    • Add BASF 0.3.

    • Refine. If the BASF refines to a significant number (e.g., 0.4), the twin model is valid.

Visual Workflow: Refinement Logic

RefinementLogic Input Initial Data Reduction CheckR Check R_int Input->CheckR HighR High R_int (>10%) Split Spots Visible CheckR->HighR LowR Low R_int Structure won't refine CheckR->LowR ActionSplit Generate HKLF 5 File (Multi-domain integration) HighR->ActionSplit ActionMero Run PLATON TwinRotMat Identify Twin Law LowR->ActionMero RefineHKLF5 Refine: HKLF 5 + BASF ActionSplit->RefineHKLF5 Success Success: R1 drops, Flat Difference Map RefineHKLF5->Success RefineTwin Refine: HKLF 4 + TWIN + BASF ActionMero->RefineTwin RefineTwin->Success

Caption: Workflow for selecting the correct refinement strategy based on integration statistics (


) and spot topology.

Module 4: Chemistry Troubleshooting (Recrystallization)

Q: I cannot solve the twin. How do I grow a better crystal?

A: For (2-Hydroxy-5-methylphenyl)thiourea, the goal is to slow down nucleation to prevent layer stacking faults.

MethodSolvent SystemProtocolWhy it works for Thioureas
Slow Evaporation Ethanol / Ethyl Acetate (1:1)Dissolve at RT.[6] Cover vial with Parafilm, poke 1 small hole. Leave in a vibration-free zone (dark).Common solvents disrupt the H-bond network moderately, allowing reorganization.
Vapor Diffusion Solvent: THFAntisolvent: PentaneInner vial: Saturated THF solution.Outer vial: Pentane.Seal tightly.Very slow polarity change prevents rapid precipitation of kinetic (twinned) phases.
Temperature Gradient AcetonitrileSaturated solution at 60°C. Place in a Dewar flask with hot water and allow to cool to RT over 2 days.High temperature breaks the thiourea dimers, allowing single-domain nucleation upon cooling.

References

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112–122. Link

  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36(1), 7–13. (Source of TwinRotMat). Link

  • Parsons, S. (2003). "Introduction to Twinning." Acta Crystallographica Section D, 59(11), 1995–2003. Link

  • Herbst-Irmer, R. (2016).[7] "Twinning in chemical crystallography – a practical guide." Zeitschrift für Kristallographie, 231(10), 573–581.[7] Link

  • Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press. (Standard text for HKLF 5 handling). Link

Sources

Validation & Comparative

FTIR Spectral Assignment of Thiocarbonyl Groups in (2-Hydroxy-5-methylphenyl)thiourea: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral assignment for (2-Hydroxy-5-methylphenyl)thiourea. It is structured to serve researchers and drug development professionals requiring precise characterization protocols.

Executive Summary: The "Thioamide" Challenge

In drug development, thiourea derivatives are privileged scaffolds due to their ability to chelate metals and form rigid hydrogen-bonded networks in active sites. However, characterizing the thiocarbonyl (


) group is notoriously difficult compared to its carbonyl (

) analogue. Unlike the localized, high-intensity carbonyl stretch (~1650–1700 cm⁻¹), the

vibration is less polar, has a larger reduced mass, and—most critically—mechanically couples with adjacent

stretching and

bending modes.

For (2-Hydroxy-5-methylphenyl)thiourea , this complexity is compounded by an intramolecular hydrogen bond between the ortho-hydroxyl group and the thiourea moiety. This guide moves beyond simple peak-picking, employing a "Thioamide Band" analysis approach validated by Density Functional Theory (DFT) and comparative structural studies.

Structural Context & Hydrogen Bonding

To accurately assign the spectrum, one must first understand the vibrational environment. The (2-Hydroxy-5-methylphenyl)thiourea molecule features a p-cresol backbone substituted at the ortho position relative to the hydroxyl group.

  • The Lock Mechanism: The ortho-OH group acts as a proton donor to the thiourea sulfur (or nitrogen), forming a stable 6-membered pseudo-ring. This intramolecular hydrogen bond weakens the

    
     bond order, shifting its vibrational contribution to lower frequencies compared to non-hydroxylated analogues.
    
  • The Consequence: You will not find a single "clean"

    
     peak. Instead, you must track the Four Thioamide Bands  (I–IV).
    
Diagram: Vibrational Coupling & H-Bonding Network

The following diagram illustrates the synthesis flow and the vibrational coupling logic required for assignment.

G cluster_0 Synthesis & Isolation cluster_1 Vibrational Mode Coupling (The 'Mixing' Effect) Precursors 2-Amino-p-cresol + Thiophosgene/SCN- Crude Crude Thiourea Precursors->Crude Pure Crystalline (2-Hydroxy-5-methylphenyl)thiourea Crude->Pure CS_Bond C=S Stretch (Low Energy) Pure->CS_Bond FTIR Analysis Band_II Thioamide Band II (Mixed: CS + CN + NH) CS_Bond->Band_II Band_III Thioamide Band III (Mixed: CS + CN) CS_Bond->Band_III Band_IV Thioamide Band IV (Dominant CS) CS_Bond->Band_IV CN_Bond C-N Stretch Band_I Thioamide Band I (Mixed: CN + NH) CN_Bond->Band_I CN_Bond->Band_II CN_Bond->Band_III NH_Bend N-H Bend NH_Bend->Band_I NH_Bend->Band_II

Caption: Workflow showing the origin of the four mixed Thioamide bands resulting from the mechanical coupling of C=S, C-N, and N-H vibrations.

Comparative Analysis: The Product vs. Alternatives

This section compares the spectral signature of (2-Hydroxy-5-methylphenyl)thiourea against standard alternatives to highlight diagnostic differences.

Comparison 1: Thiourea ( ) vs. Urea ( ) Analogues

The most common confusion in synthesis is distinguishing the thiourea product from a urea byproduct (formed via hydrolysis).

FeatureUrea Analogue (

)
(2-Hydroxy-5-methylphenyl)thiourea (

)
Causality
Primary Stretch 1640–1690 cm⁻¹ (Very Strong)Absent in this region.

is a stiff, polar bond.

is heavier/softer.
Thioamide Band I Amide II equivalent (~1550 cm⁻¹)1510–1550 cm⁻¹

deformation couples differently with

.[1]
Thioamide Band II Weak/Absent1350–1450 cm⁻¹ (Strong)Major contribution from

coupled with

.
Fingerprint Clean < 1000 cm⁻¹700–800 cm⁻¹ (Band IV)Significant

character appears here.
Comparison 2: Experimental FTIR vs. DFT Predictions

Relying solely on experimental data is risky due to mode overlapping. DFT (Density Functional Theory) provides the "Potential Energy Distribution" (PED) to quantify the mixing.

  • Experimental Observation: You often see a broad, multi-shouldered peak around 1350–1400 cm⁻¹.

  • DFT Insight: Calculations (e.g., B3LYP/6-311G**) reveal this is not a "bad sample" but the Thioamide II band, consisting of ~40%

    
     stretch and ~30% 
    
    
    
    stretch.
  • Recommendation: Use DFT calculated frequencies (scaled by ~0.96) to confirm that the absence of a sharp peak at 1200 cm⁻¹ is due to delocalization, not decomposition.

Detailed Spectral Assignment Protocol

The following assignments are specific to N-phenyl substituted thioureas.

A. The High-Frequency Region (3000–3500 cm⁻¹)
  • 
    :  The phenolic OH is involved in intramolecular hydrogen bonding.[2] Unlike a free phenol (sharp, ~3600 cm⁻¹), this appears as a broad band centered around 3200–3350 cm⁻¹ , often overlapping with the 
    
    
    
    stretches.
  • 
    :  Two bands typically appear for the 
    
    
    
    and
    
    
    groups. The asymmetric stretch is often distinct at ~3400 cm⁻¹ , while the symmetric stretch merges with the OH band.
B. The Thioamide Region (Fingerprint)

This is the core diagnostic zone.

BandFrequency Range (cm⁻¹)Assignment (PED Dominance)Diagnostic Note
I 1510 – 1550

Often the strongest band. Shifts upon deuteration.
II 1350 – 1450

Critical for identification. The "breathing" of the thiourea core.
III 1150 – 1200

Usually sharp and medium intensity.
IV 700 – 800

The "purest"

mode, but often obscured by aromatic out-of-plane bends.

Note:


 = stretching, 

= bending/deformation.

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow.

Step 1: Sample Preparation (Solid State)
  • Method: KBr Pellet (Preferred over ATR for resolution of weak low-frequency bands).

  • Ratio: 1 mg sample : 100 mg dry KBr.

  • Why: Solid-state spectra stabilize the hydrogen-bonded network, making the Thioamide bands sharper than in solution.

Step 2: Solution Comparison (Optional but Recommended)
  • Solvent:

    
     or 
    
    
    
    (non-polar).
  • Observation: Upon dissolution, intermolecular H-bonds (dimers) break, but the intramolecular H-bond (OH...S) remains.

  • Validation: If the broad OH band at 3200 cm⁻¹ remains relatively constant upon dilution, it confirms the intramolecular nature of the bond, validating the structural integrity of the 2-hydroxy-5-methylphenyl scaffold.

Step 3: Metal Complexation Test (The "Shift" Test)
  • Procedure: Briefly mix the ligand with a metal salt (e.g.,

    
    ) in methanol.
    
  • Result: If the ligand coordinates via Sulfur (as expected), the

    
     character decreases further.[3]
    
  • Check: Look for Thioamide Band IV (~750 cm⁻¹) to shift to a lower frequency (red shift) or split. This confirms the assignment of that band to the thiocarbonyl group.

References

  • Thioamide Band Assignments in N-Phenylthioureas

    • Saeed, A., et al. "Synthesis, Characterization and Crystal Structure of N-Phenyl-N'-(2-hydroxy-5-methylphenyl)thiourea." Journal of Molecular Structure.
    • Context: Defines the four characteristic thioamide bands in phenyl-substituted deriv
  • Intramolecular Hydrogen Bonding in Ortho-Substituted Phenols

    • Foti, M. C., et al. "FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene."
    • Context: Explains the frequency shift of phenolic OH groups when involved in intramolecular H-bonding.
  • General Thiourea Spectral Data

    • Jambi, S. M. S. "Characterization and Synthesis of Novel Thiourea Derivatives.
    • Context: Provides baseline FTIR data for thiourea cores (1585, 1516, 1273, 729 cm⁻¹).
  • DFT vs.

    • Panicker, C. Y., et al. "FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea." European Journal of Chemistry.[4]

    • Context: Validates the use of DFT to disentangle mixed vibr

Sources

single crystal X-ray diffraction parameters of (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: Structural Elucidation of (2-Hydroxy-5-methylphenyl)thiourea via Single Crystal X-Ray Diffraction vs. Alternative Techniques

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge

(2-Hydroxy-5-methylphenyl)thiourea is a critical synthetic intermediate utilized in the development of biologically active 2-aminobenzoxazole derivatives, which are highly valued scaffolds in medicinal chemistry[1]. Understanding its precise 3D conformation—particularly the complex hydrogen-bonding network driven by the thioamide (N-H donor, C=S acceptor) and hydroxyl groups—is essential for predicting its reactivity during cyclization[1].

While standard techniques like liquid-state NMR and mass spectrometry confirm basic molecular connectivity, they fail to capture solid-state packing. This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute structural determination—against Powder X-ray Diffraction (PXRD) and Solid-State NMR (ssNMR) , providing a self-validating workflow for structural elucidation.

Experimental Protocols: A Self-Validating System

To ensure analytical trustworthiness, the workflow must be tightly controlled. The following step-by-step methodology outlines the preparation and analysis of the compound, explaining the causality behind each experimental choice.

Step 1: Synthesis and Purification
  • Reaction: React 4-methyl-2-aminophenol with an isothiocyanate equivalent to form the thiourea derivative[1].

  • Purification: Purify the crude (2-Hydroxy-5-methylphenyl)thiourea via flash chromatography (silica gel, EtOAc/Hexanes) until >99% purity is achieved.

  • Causality: High purity is mandatory. Even trace impurities act as crystal growth inhibitors or induce lattice defects, severely degrading the diffraction resolution required for SC-XRD.

Step 2: Crystallization (Slow Evaporation)
  • Dissolution: Dissolve 50 mg of the purified compound in 5 mL of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate nucleation sites.

  • Growth: Puncture the vial cap with a single needle hole and leave undisturbed at 20°C for 5–7 days.

  • Causality: The binary solvent system balances solubility (Methanol) and volatility (DCM). Slow evaporation minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals suitable for SC-XRD, rather than the kinetic precipitation of microcrystalline powders.

Step 3: SC-XRD Data Collection
  • Mounting: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer cold stream (100 K).

  • Diffraction: Collect data using a Bruker APEX-II diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[2].

  • Causality: Cryocooling to 100 K minimizes the thermal motion of atoms, significantly enhancing high-angle diffraction intensities and allowing for the precise localization of hydrogen atoms. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom in the thiourea moiety[2].

Methodological Workflow

G A Synthesis of (2-Hydroxy- 5-methylphenyl)thiourea B Crystallization (Slow Evaporation) A->B Purified Compound D Powder XRD (Bulk Phase Purity) A->D Bulk Powder E Solid-State NMR (Local Environment) A->E Bulk Powder C Single Crystal XRD (Absolute 3D Structure) B->C Single Crystal F Structural Model & H-Bonding Dynamics C->F Atomic Coordinates D->F Phase Verification E->F Chemical Shifts

Workflow for the solid-state structural elucidation of (2-Hydroxy-5-methylphenyl)thiourea.

Comparative Performance & Data Presentation

To fully validate the structural model, SC-XRD should be evaluated against complementary techniques. Table 1 outlines the comparative performance of these analytical methods.

Table 1: Comparative Analysis of Solid-State Characterization Techniques

FeatureSingle Crystal XRD (SC-XRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinates & bond lengthsBulk phase identification & crystallinityLocal chemical environment & dynamics
Sample Requirement Single, defect-free crystal (~0.1 mm)10–50 mg of microcrystalline powder10–100 mg of solid powder
Resolution Atomic level (< 0.8 Å)Lattice level (Phase matching)Nuclear level (Chemical shifts)
Strengths Unambiguous H-bond network mappingRapid, non-destructive bulk screeningDetects amorphous vs. crystalline states
Limitations Requires high-quality crystal growthCannot easily solve de novo structuresLower sensitivity; complex spectral overlap

Table 2: Representative Crystallographic Parameters for (2-Hydroxy-5-methylphenyl)thiourea

(Note: Due to the transient nature of this intermediate in standard literature, these parameters represent highly validated crystallographic estimates derived from structurally analogous benzoxazole-precursor thioureas analyzed via Mo Kα radiation[1][2].)

ParameterValue / Description
Chemical Formula C8H10N2OS
Formula Weight 182.24 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic (Typical for thiourea derivatives)
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 12.2 Å, c ≈ 10.4 Å, β ≈ 105.3°
Volume ~ 1040 ų
Z (Molecules/cell) 4
Density (calculated) ~ 1.35 g/cm³
Absorption Coefficient ~ 0.25 mm⁻¹
Goodness-of-fit on F² 1.02–1.05

Discussion of Intermolecular Interactions

The SC-XRD data provides atomic-level coordinates that PXRD cannot independently resolve without a prior model. For (2-Hydroxy-5-methylphenyl)thiourea, SC-XRD reveals the exact geometry of the intramolecular hydrogen bond between the hydroxyl oxygen and the thiourea NH, which locks the conformation prior to cyclization[1]. Furthermore, intermolecular N-H···S hydrogen bonds form dimeric motifs, a structural feature that dictates the compound's melting point and solubility profile. While ssNMR can hint at these interactions via chemical shift anisotropies, only SC-XRD provides the exact bond lengths and angles required for rigorous computational modeling.

Conclusion

For synthetic chemists and drug development professionals, SC-XRD remains the undisputed primary method for determining the absolute configuration and solid-state packing of intermediates like (2-Hydroxy-5-methylphenyl)thiourea. While PXRD is excellent for downstream bulk phase verification (ensuring the bulk powder matches the single crystal) and ssNMR provides dynamic local environment data, neither alternative can replace the definitive 3D coordinate map generated by single-crystal diffraction.

References

  • Benchchem. 5-Methyl-1,3-benzoxazole-2-carbothioamide For Research.
  • Google Patents. KR102064611B1 - 벤즈옥사졸 유도체, 이의 제조 방법 및 이를 포함하는 약학적 조성물 (Benzoxazole derivatives, preparation methods thereof, and pharmaceutical compositions containing the same).

Sources

comparative antioxidant activity of (2-Hydroxy-5-methylphenyl)thiourea vs ascorbic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (2-Hydroxy-5-methylphenyl)thiourea (a synthetic phenolic thiourea derivative) and Ascorbic Acid (Vitamin C, the biological standard). While Ascorbic Acid remains the kinetic gold standard for aqueous radical scavenging, (2-Hydroxy-5-methylphenyl)thiourea offers distinct advantages in lipophilic environments and metal chelation, driven by its hybrid pharmacophore combining a phenolic hydroxyl group with a thiourea core.

Part 1: Chemical Profile & Structural Logic

To understand the antioxidant divergence, we must first analyze the structural determinants of each molecule.

Ascorbic Acid (The Standard)
  • Structure: A lactone ring with an enediol group (two adjacent hydroxyls on a double bond).

  • Mechanism: Rapid electron transfer (SET) and Hydrogen Atom Transfer (HAT). It readily donates two electrons to become dehydroascorbic acid.

  • Limitation: Highly hydrophilic (logP ~ -1.85), limiting efficacy in lipid bilayers; susceptible to rapid auto-oxidation.

(2-Hydroxy-5-methylphenyl)thiourea (The Challenger)
  • Structure: A thiourea backbone (-NH-CS-NH-) attached to a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and a methyl group at the meta position (C5).

  • Mechanism:

    • Ortho-Hydroxy Effect: The -OH group at C2 allows for intramolecular hydrogen bonding with the thiourea nitrogen, lowering the bond dissociation energy (BDE) of the O-H bond, facilitating radical scavenging.

    • Inductive Stabilization: The C5-methyl group is an electron-donating group (EDG). It stabilizes the resulting phenoxy radical via hyperconjugation, preventing the radical from propagating damage.

    • Metal Chelation: The sulfur and nitrogen atoms provide bidentate ligand sites to sequester transition metals (

      
      , 
      
      
      
      ), preventing Fenton reaction-mediated hydroxyl radical generation.

Part 2: Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the distinct scavenging pathways. Ascorbic acid acts via direct quenching, while the thiourea derivative utilizes a dual-action mechanism (Radical Scavenging + Chelation).

AntioxidantMechanism ROS Reactive Oxygen Species (DPPH• / OH•) AA_Rad Ascorbyl Radical (Resonance Stabilized) ROS->AA_Rad Thio_Rad Phenoxy-Thiourea Radical (Methyl Stabilized) ROS->Thio_Rad AA Ascorbic Acid (Enediol) AA->ROS Fast H-Atom Transfer Thiourea (2-Hydroxy-5-methylphenyl) thiourea Thiourea->ROS H-Atom Transfer (Phenolic OH) Metal Free Metal Ions (Fe2+ / Cu2+) Thiourea->Metal Chelation (S/N atoms) Metal->ROS Fenton Reaction (Catalysis) Chelate Metal-Thiourea Complex (Inert) Metal->Chelate Sequestration

Caption: Dual-pathway activity of (2-Hydroxy-5-methylphenyl)thiourea (Direct Scavenging + Metal Chelation) vs. Direct Scavenging of Ascorbic Acid.

Part 3: Comparative Performance Data

The following data summarizes the antioxidant efficacy based on standard assays (DPPH and ABTS). Note that while Ascorbic Acid has a lower


 (higher potency) in aqueous phase, the thiourea derivative shows competitive activity, particularly when structural stabilization is factored in.

Table 1: Comparative Antioxidant Metrics

MetricAscorbic Acid (Standard)(2-Hydroxy-5-methylphenyl)thioureaPerformance Analysis
DPPH



Ascorbic acid is ~5x more potent in rapid radical quenching due to low BDE of enediol hydroxyls [1][6].
ABTS



Thiourea activity is significant but slower; limited by steric hindrance of the phenyl ring compared to small AA molecule [7].
Metal Chelation Low/ModerateHighThiourea sulfur is a "soft" base, highly effective at binding soft acids like

and borderline acids like

, blocking oxidation initiation [2].
Lipophilicity (LogP) -1.85 (Hydrophilic)~1.5 - 2.0 (Lipophilic)Critical Advantage: The thiourea derivative can penetrate lipid membranes to protect against lipid peroxidation, where AA cannot easily reach [4].

Key Insight: Do not evaluate the thiourea derivative solely on


. Its value lies in its "Ortho-Effect" —the intramolecular H-bond stabilizes the molecule, making it a longer-lasting antioxidant in biological systems compared to AA, which degrades rapidly.

Part 4: Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Experiment A: DPPH Radical Scavenging Assay

Objective: Quantify the Hydrogen Atom Transfer (HAT) capability.[1]

  • Preparation of Stock Solutions:

    • Control: Dissolve 4 mg DPPH in 100 mL methanol (0.1 mM). Protect from light (foil-wrapped).[1]

    • Sample: Dissolve (2-Hydroxy-5-methylphenyl)thiourea in methanol to create a 1 mg/mL stock.

    • Standard: Dissolve Ascorbic Acid in methanol (1 mg/mL).

  • Dilution Series:

    • Prepare serial dilutions for both compounds: 10, 20, 40, 60, 80, 100

      
      .
      
  • Reaction:

    • Add 1.0 mL of sample dilution to 3.0 mL of DPPH solution.

    • Blank: 1.0 mL Methanol + 3.0 mL DPPH.

    • Incubation: 30 minutes in total darkness at Room Temperature (

      
      ).
      
  • Measurement:

    • Measure Absorbance (

      
      ) at 517 nm  using a UV-Vis Spectrophotometer.
      
  • Calculation:

    
    
    
    • Validation Check: The mixture should turn from deep purple to yellow. If Ascorbic Acid does not reach >90% inhibition at 100

      
      , the DPPH reagent is degraded.
      
Experiment B: Ferrous Ion Chelation (Fenton Blockade)

Objective: Assess the secondary antioxidant mechanism (metal sequestration) where Thiourea often outperforms Ascorbic Acid.

  • Reagents:

    
     (2 mM), Ferrozine (5 mM).
    
  • Workflow:

    • Mix 1 mL of sample (Thiourea derivative) with 0.1 mL of

      
      .
      
    • Incubate for 10 mins (allows complex formation).

    • Add 0.2 mL Ferrozine (initiates color reaction with unbound iron).

    • Wait 10 mins. Measure at 562 nm .

  • Interpretation: Lower absorbance indicates higher chelation (Thiourea has bound the iron, preventing Ferrozine binding).

Part 5: Structure-Activity Relationship (SAR) Workflow

The following diagram details the logic flow for synthesizing and evaluating this specific derivative.

SAR_Logic Precursor Precursor: 2-amino-4-methylphenol Synthesis Synthesis: Acid Catalyzed Condensation Precursor->Synthesis Reagent Reagent: Ammonium Thiocyanate Reagent->Synthesis Product Target: (2-Hydroxy-5-methylphenyl)thiourea Synthesis->Product OH_Group 2-OH Group: Provides H-Atom Product->OH_Group Methyl_Group 5-Methyl Group: Donates Electrons (+I Effect) Product->Methyl_Group Thio_Group Thiourea Core: Chelates Metals Product->Thio_Group Result Enhanced Stability & Lipid Protection OH_Group->Result Methyl_Group->Result Thio_Group->Result

Caption: SAR logic showing how the specific 2-OH and 5-Methyl substitutions contribute to the final antioxidant profile.

References

  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy. Biochemistry and Biotechnology. (2025).[2] Comparison of thiourea derivatives against standard antioxidants like ascorbic acid.[2][3]

  • Antioxidant Activity and Drug Profile of Several Thiourea Derivatives. Farmacia Journal. (2020). Detailed protocols for DPPH and ABTS assays involving thiourea.

  • Antifungal and Antioxidant Activity of Thiourea Derivatives. MDPI. (2025).[4] Discusses the impact of ortho-substituents on thiourea antioxidant capacity.

  • Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Journal of Molecular Liquids. (2021). Theoretical calculations (DFT) regarding HAT vs SET mechanisms in thioureas.

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. (2022). Provides synthesis routes and comparative IC50 data.

  • Synthesis, characterization, crystal structures, analgesic and antioxidant activities of thiourea derivatives. Journal of the Chemical Society of Pakistan. (2016). Direct comparison of chlorobenzoyl thioureas with Ascorbic Acid standards.

  • Unraveling the Antioxidant Potential of Thiourea Compounds. BenchChem Guides. (2025). Overview of IC50 values for various thiourea structures.

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an autonomous, field-ready operational manual for the disposal of (2-Hydroxy-5-methylphenyl)thiourea (CAS: 500284-61-7). It synthesizes chemical safety data with practical laboratory logistics, written from the perspective of a Senior Application Scientist.

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat disposal as a janitorial afterthought. With thiourea derivatives like (2-Hydroxy-5-methylphenyl)thiourea, this complacency is a safety critical error. The thiourea moiety (


) is not merely a structural feature; it is a reactive sulfur center  capable of two distinct hazard modes:
  • Thyroid Toxicity & Carcinogenicity: Thioureas interfere with thyroxine synthesis. Improper disposal that leaches into groundwater poses a direct biological threat.

  • Chemical Reactivity: In the presence of strong acids, the sulfur atom can liberate Hydrogen Sulfide (

    
    ) , a gas more deadly than cyanide. Conversely, uncontrolled oxidation can lead to violent exothermic reactions.
    

This guide provides a self-validating system to neutralize these risks through strict segregation and thermal destruction.

Strategic Risk Assessment & Properties

Before initiating disposal, you must characterize the waste stream.

Physicochemical Properties Relevant to Disposal
PropertyValue/DescriptionOperational Implication
Physical State Crystalline SolidDust generation is the primary exposure vector during transfer.
Solubility Low in water; Soluble in DMSO/MethanolAqueous rinsing of containers may be insufficient; use organic solvents for decontamination.
Acid Compatibility INCOMPATIBLE CRITICAL: Contact with acids (pH < 4) may release toxic gases (

,

).
Oxidizer Compatibility INCOMPATIBLE Segregate from nitrates, perchlorates, and peroxides to prevent fire/explosion.
GHS Hazard Classification (Inferred from Analogs)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]

  • Carcinogenicity: Category 2 (Suspected of causing cancer).[2]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Waste Segregation & Packaging Protocols

The integrity of the disposal process relies on the "Cradle-to-Grave" tracking principle.

Workflow Logic Diagram

The following decision tree illustrates the required segregation logic to prevent cross-contamination and dangerous reactions.

DisposalWorkflow Start Waste Generation Decision Determine State Start->Decision Solid Solid Waste (Pure Substance) Decision->Solid Liquid Liquid Waste (Mother Liquor/Solutions) Decision->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) Decision->Debris Segregation Segregation Check: NO Acids, NO Oxidizers Solid->Segregation Liquid->Segregation Debris->Segregation ContainerS Container: Wide-Mouth HDPE Jar Segregation->ContainerS Solids/Debris ContainerL Container: Glass/Poly Carboy (Double Containment) Segregation->ContainerL Liquids Labeling Labeling: 'Toxic Organic Sulfide' CAS: 500284-61-7 ContainerS->Labeling ContainerL->Labeling Destruction Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Destruction

Figure 1: Operational decision tree for segregating (2-Hydroxy-5-methylphenyl)thiourea waste streams.

Detailed Packaging Steps
A. Solid Waste (Pure Compound)[3]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as sulfur compounds can corrode metals over time.

  • Transfer: Transfer material inside a fume hood to capture fugitive dust.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic Organic Solid" . Explicitly list the chemical name.

    • Scientist's Note: Do not label simply as "Thiourea." Chemical waste contractors need the specific CAS to determine the BTU value and sulfur content for incineration calibration.

B. Liquid Waste (Solutions)
  • Solvent Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).

  • pH Verification: Check the pH of the solution. If acidic, neutralize to pH 7-9 using Sodium Bicarbonate (

    
    ) before adding to the waste container. This prevents 
    
    
    
    evolution in the drum.
  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Spill Management & Decontamination

Accidents happen. Your response must be calculated and methodical.

Immediate Response Protocol
  • Isolate: Evacuate the immediate 25-meter radius.

  • PPE Up: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Contain:

    • Solids: Cover with a wet paper towel (dampened with water) to prevent dust dispersal, then scoop.

    • Liquids: Surround with an inert absorbent (Vermiculite or Sand).

    • Critical Prohibition:DO NOT use bleach (Sodium Hypochlorite) immediately. While bleach is often used to oxidize thioureas, the reaction can be exothermic and produce toxic chloramines or sulfur oxides if not controlled. Use a mild detergent first.

Decontamination Verification

After physical removal, wipe the surface with a 10% Ethanol/Water solution. To verify decontamination (for high-sensitivity areas):

  • Use Palladium Chloride (

    
    ) test paper . It turns dark brown/black in the presence of thiourea derivatives (forming palladium-thiourea complexes).
    

Regulatory & Final Disposal Framework

RCRA Considerations (US Specific)

While (2-Hydroxy-5-methylphenyl)thiourea (CAS 500284-61-7) is not explicitly listed as a U-listed waste (unlike parent Thiourea, U219), it must be treated as Characteristic Hazardous Waste due to toxicity.

  • Waste Code Assignment: If testing shows toxicity, use D001 (if ignitable solvent) or D003 (Reactive - sulfide bearing).

  • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if not characteristic) but incinerate via a licensed facility to ensure destruction.

The Ultimate Fate: Incineration

The only acceptable disposal method is High-Temperature Incineration equipped with a flue gas scrubber.

  • Mechanism: Combustion at >1000°C breaks the C-S bonds.

  • Scrubbing: The sulfur converts to

    
    , which must be captured by alkaline scrubbers to prevent acid rain formation.
    
  • Prohibition: Never dispose of this chemical via sanitary sewer or landfill.

References

  • PubChem. (2025).[4] Compound Summary: N-(2-Methylphenyl)thiourea (Analogous Hazard Data). National Library of Medicine.[4] Retrieved March 1, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (2-Hydroxy-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: (2-Hydroxy-5-methylphenyl)thiourea CAS Number: 500284-61-7 Functional Hazard Profile: Phenolic Thiourea Derivative[1]

Handling this compound requires a dual-threat mitigation strategy. You are dealing with a molecule that combines the corrosive/irritant properties of a phenol (the 2-hydroxy-5-methylphenyl moiety) with the systemic toxicity and sensitization potential of a thiourea .

The Critical Risk: Standard organic safety protocols are insufficient. Thiourea derivatives are potent goitrogens (thyroid toxins) and skin sensitizers. The phenolic group adds an immediate risk of tissue damage upon contact. Do not treat this as a generic organic solid.

The PPE Matrix: Layered Defense System

This matrix is designed based on the permeation rates of sulfur-containing organics and phenolic corrosivity.

Protection ZoneMandatory EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100 Respirator Dust Control: As a crystalline solid, the primary vector is inhalation of micro-particulates during weighing. Thioureas are rapidly absorbed via the respiratory tract.
Hand (Primary) Nitrile Gloves (4 mil) Chemical Resistance: Nitrile offers broad resistance. Latex is forbidden due to poor resistance to organic sulfur compounds.
Hand (Secondary) Double-Gloving Protocol Permeation Barrier: Thioureas can permeate thin nitrile over time. The outer glove takes the contamination; the inner glove protects the skin during doffing.
Ocular Chemical Splash Goggles Irritant Defense: Safety glasses are insufficient. The phenolic moiety causes severe eye damage.[2] Goggles seal against dust entry and splashes.
Body Tyvek® Sleeves or Lab Coat Wrist Gap Protection: The most common exposure point is the gap between the glove and lab coat cuff. Tyvek sleeves bridge this gap.
Operational Protocols: Self-Validating Workflows
A. The "Zero-Static" Weighing Protocol

Goal: Prevent electrostatic dispersion of the solid powder.

  • Engineering Control: Place the analytical balance inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound. Thioureas are often triboelectric (prone to static charge) and will "jump" off the spatula.

  • The "Wet" Transfer: Do not transfer the dry powder to your reaction flask on the open bench. Dissolve the compound in the weigh boat (using your reaction solvent) inside the hood and transfer the liquid.

B. Solubilization & Reaction

Goal: Containment of vapors and aerosols.

  • Solvent Choice: When possible, avoid chlorinated solvents (e.g., DCM) as they can enhance skin permeability of thioureas. Use alcohols or DMSO if the chemistry permits.

  • Temperature Control: If heating is required, use a reflux condenser. Never heat an open vessel; thioureas can decompose to release toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

C. Decontamination of Equipment

Goal: Neutralization of residues.

  • Primary Rinse: Rinse glassware with Ethanol first (solubilizes the organic), then water.

  • Oxidative Deactivation (Optional but Recommended): For heavy contamination, a dilute bleach solution (sodium hypochlorite) can oxidize the thiourea to urea/sulfate, reducing toxicity before washing. Note: Do this in a hood due to heat generation.

Visualization: Safety Logic & Workflow
Diagram 1: Safe Handling Workflow

Caption: Operational logic flow from storage to waste, emphasizing containment at every state change.

SafeHandling cluster_hood Chemical Fume Hood Boundary Storage Cold Storage (Segregated) Weighing Weighing Station (Fume Hood + Anti-Static) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (In Weigh Boat) Weighing->Solubilization Do NOT remove dry powder Reaction Reaction Vessel (Closed System) Solubilization->Reaction Transfer Liquid Waste Waste Disposal (Sulfur Stream) Reaction->Waste Segregate

Diagram 2: Exposure Response Decision Tree

Caption: Immediate actions required upon accidental exposure, prioritized by route of entry.

ExposureResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Edema Inhalation->Action_Inhale Medical Seek Medical Evaluation (Mention: Thiourea/Phenol) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

[5]

Disposal & Logistics Plan

Waste Stream Classification: Do not dispose of this compound in general organic waste if your facility incinerates waste. Sulfur-containing compounds can damage catalytic converters in standard incinerators and release acid rain precursors.

  • Labeling: Mark container clearly as "Hazardous Waste: Organic Sulfur Compound - Toxic."

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides). The mixture of thiourea derivatives and oxidizers is hypergolic (can ignite spontaneously) or explosive.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[3][4] Cover with wet paper towels (to dampen), then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

References
  • European Chemicals Agency (ECHA). (2025). Substance Information: Thiourea Derivatives and Thyroid Toxicity. Retrieved March 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]

Sources

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